Product packaging for AKOS-22(Cat. No.:)

AKOS-22

Cat. No.: B1665674
M. Wt: 467.9 g/mol
InChI Key: ZZVCWIMICOFQNJ-UHFFFAOYSA-N
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Description

Inhibitor of both VDAC1 oligomerization and apoptosis in a concentration-dependent manner, with 50% inhibition of both apoptosis and VDAC1 oligomerization>AKOS-22, also known as AKOS-022075291, is a VDAC1 inhibitor. This compound inhibits both VDAC1 oligomerization and apoptosis in a concentration-dependent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClF3N3O3 B1665674 AKOS-22

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVCWIMICOFQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AKOS-22: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Currently, there is a significant lack of publicly available scientific literature and data regarding the specific mechanism of action for the compound designated as AKOS-22. Extensive searches of chemical databases and scientific repositories have yielded no specific information on its biological targets, signaling pathways, or pharmacological effects. The identifier "this compound" appears to be an internal or less common designation, and as such, its biological activity remains uncharacterized in the public domain.

This guide will therefore focus on outlining a comprehensive, hypothetical framework for elucidating the mechanism of action of a novel compound like this compound. It will provide detailed, standardized experimental protocols and data presentation formats that researchers can adopt to systematically investigate and document its pharmacological properties. The methodologies and workflows presented herein are based on established practices in drug discovery and development.

Hypothetical Target Identification and Validation

The initial and most critical step in characterizing a new chemical entity is the identification of its biological target(s). A multi-pronged approach is often the most effective.

In Silico and In Vitro Screening

Computational methods can provide initial hypotheses about potential targets based on the chemical structure of this compound. These predictions should be followed by robust in vitro validation.

Experimental Protocol: Ligand Binding Assays

  • Objective: To determine if this compound directly binds to a predicted target protein.

  • Materials: Purified recombinant target protein, radiolabeled or fluorescently-labeled this compound (or a competitive ligand), filtration apparatus, scintillation counter or fluorescence plate reader.

  • Method:

    • Incubate varying concentrations of unlabeled this compound with a fixed concentration of the labeled ligand and the target protein.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound ligand using a filtration method (e.g., 96-well filter plates).

    • Quantify the amount of bound labeled ligand.

    • Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound.

Data Presentation: Target Binding Affinity

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compoundTarget XRadioligand Binding[Value][Value]
ControlTarget XRadioligand Binding[Value][Value]
Cellular and Phenotypic Screening

Observing the effect of this compound on cellular models can provide crucial clues about its mechanism of action.

Experimental Protocol: High-Content Imaging

  • Objective: To assess the morphological and functional changes in cells upon treatment with this compound.

  • Materials: Relevant cell line(s), multi-well imaging plates, fluorescent dyes for cellular components (e.g., nucleus, cytoskeleton, mitochondria), automated microscope.

  • Method:

    • Seed cells in imaging plates and allow them to adhere.

    • Treat cells with a concentration range of this compound.

    • After a defined incubation period, fix and stain the cells with a panel of fluorescent dyes.

    • Acquire images using a high-content imaging system.

    • Analyze images to quantify changes in cell morphology, protein localization, or other relevant phenotypic readouts.

Elucidation of Downstream Signaling Pathways

Once a primary target is validated, the next step is to understand how the interaction of this compound with its target modulates intracellular signaling cascades.

Western Blotting for Key Signaling Nodes

Experimental Protocol: Western Blot Analysis

  • Objective: To measure changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Materials: Cell lysates from this compound-treated and untreated cells, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescent substrate, imaging system.

  • Method:

    • Lyse cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins (both total and phosphorylated forms).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imager.

    • Quantify band intensities to determine relative protein levels.

Data Presentation: Signaling Pathway Modulation

Target ProteinTreatmentFold Change (vs. Control)P-value
Phospho-Protein YThis compound (1 µM)[Value][Value]
Total Protein YThis compound (1 µM)[Value][Value]
Visualizing the Hypothetical Workflow

The logical flow from initial screening to pathway analysis is critical for a systematic investigation.

G cluster_0 Target Identification cluster_1 Mechanism of Action Elucidation In Silico Screening In Silico Screening In Vitro Binding Assays In Vitro Binding Assays In Silico Screening->In Vitro Binding Assays Signaling Pathway Analysis Signaling Pathway Analysis In Vitro Binding Assays->Signaling Pathway Analysis Phenotypic Screening Phenotypic Screening Phenotypic Screening->Signaling Pathway Analysis Functional Cellular Assays Functional Cellular Assays Signaling Pathway Analysis->Functional Cellular Assays In Vivo Model Testing In Vivo Model Testing Functional Cellular Assays->In Vivo Model Testing This compound This compound This compound->In Silico Screening This compound->Phenotypic Screening

Caption: A logical workflow for characterizing the mechanism of action of this compound.

Hypothetical Signaling Pathway of this compound

Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a well-known signaling cascade, its mechanism could be visualized as follows.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Downstream Effector Downstream Effector Kinase A->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Kinase A Inhibits

Caption: A hypothetical signaling pathway illustrating this compound as a Kinase A inhibitor.

Conclusion

While the specific mechanism of action for this compound remains to be determined and published, the experimental and analytical framework provided in this guide offers a robust roadmap for its elucidation. By employing a systematic approach that combines in silico, in vitro, and cellular methods, researchers can effectively identify the molecular target(s) of this compound, map its influence on signaling pathways, and ultimately understand its pharmacological effect. The clear and standardized presentation of data, as outlined, will be crucial for the dissemination and interpretation of these future findings within the scientific community.

AKOS-22: A Technical Guide to the VDAC1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-dependent anion channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in the intrinsic apoptotic pathway. Its oligomerization is a pivotal event, leading to the release of pro-apoptotic factors from the mitochondria. AKOS-22 is a small molecule inhibitor that directly targets VDAC1, preventing its oligomerization and subsequent apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of this compound, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where apoptosis plays a crucial role.

Introduction to VDAC1 and its Role in Apoptosis

The outer mitochondrial membrane (OMM) serves as a dynamic interface between the mitochondrion and the cytosol, controlling the exchange of metabolites and ions essential for cellular bioenergetics.[1] VDAC1 is the most abundant protein in the OMM and forms a channel that facilitates the passage of molecules such as ATP, ADP, pyruvate, and malate.[2]

Beyond its role in metabolism, VDAC1 is a central figure in the induction of apoptosis.[3] Various apoptotic stimuli, including oxidative stress and certain chemotherapeutic agents, trigger the oligomerization of VDAC1 monomers.[3][4] This assembly of VDAC1 into dimers, trimers, and higher-order oligomers is thought to create a large pore in the OMM, facilitating the release of pro-apoptotic proteins like cytochrome c, Smac/Diablo, and AIF from the intermembrane space into the cytosol.[5][6] The release of cytochrome c, in particular, initiates the caspase cascade, leading to the execution phase of apoptosis.[7] The critical role of VDAC1 oligomerization in apoptosis makes it an attractive target for therapeutic intervention.[8]

Discovery and History of this compound

This compound was identified through a high-throughput screening of a chemical library aimed at discovering inhibitors of VDAC1 oligomerization.[9] The screening utilized a Bioluminescence Resonance Energy Transfer (BRET) assay, a technology well-suited for monitoring protein-protein interactions in living cells.[4][9] This cell-based assay allowed for the identification of compounds that could disrupt the interaction between VDAC1 monomers in a physiologically relevant context. This compound emerged as a promising hit from this screening campaign.

Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly binding to VDAC1 and inhibiting its oligomerization.[8][9] This mechanism has been elucidated through a series of biochemical and cell-based assays. By preventing the formation of the VDAC1 oligomeric pore, this compound effectively blocks the release of cytochrome c and other pro-apoptotic factors from the mitochondria, thereby halting the progression of the apoptotic cascade.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with VDAC1 and its inhibitory activity.

ParameterValueMethodReference
Binding Affinity (Kd) 15.4 µMMicroScale Thermophoresis (MST)[9]
IC50 (Apoptosis Inhibition) ~7.5 µMAnnexin V/PI Staining & FACS[9]
IC50 (VDAC1 Oligomerization Inhibition) ~7.5 µMChemical Cross-linking & Western Blot[9]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization

This protocol describes the BRET assay used for the high-throughput screening and validation of VDAC1 oligomerization inhibitors.[4][9]

Principle: The BRET assay relies on the non-radiative energy transfer between a donor molecule (Renilla luciferase, Rluc) and an acceptor molecule (Green Fluorescent Protein, GFP). VDAC1 is tagged with either Rluc (VDAC1-Rluc) or GFP (VDAC1-GFP). When VDAC1-Rluc and VDAC1-GFP are in close proximity (<10 nm), as during oligomerization, the energy from the luciferase-catalyzed oxidation of its substrate is transferred to GFP, which then emits light at its characteristic wavelength. Inhibitors of oligomerization will decrease the BRET signal.

Materials:

  • HeLa cells

  • Plasmids: pCDNA3-rVDAC1-Rluc and pCDNA3-rVDAC1-GFP2

  • Transfection reagent (e.g., calcium phosphate)

  • BRET substrate (e.g., DeepBlueC™)

  • Microplate reader capable of measuring dual-wavelength luminescence

Procedure:

  • Cell Culture and Transfection:

    • Seed HeLa cells in 96-well plates.

    • Co-transfect cells with VDAC1-Rluc and VDAC1-GFP2 plasmids using a suitable transfection reagent. The optimal plasmid ratio should be determined empirically, but a 1:4 or 1:8 ratio of donor to acceptor plasmid is a good starting point.

  • Compound Treatment:

    • 24-48 hours post-transfection, treat the cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of Apoptosis:

    • Induce VDAC1 oligomerization by adding an apoptotic stimulus (e.g., 30 µM selenite or 15 µM cisplatin).

    • Incubate for the required duration to induce apoptosis (e.g., 3 hours for selenite, 20 hours for cisplatin).

  • BRET Measurement:

    • Add the BRET substrate to each well.

    • Immediately measure the luminescence at two wavelengths: one for the luciferase emission (e.g., ~400 nm) and one for the GFP emission (e.g., ~515 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the GFP emission intensity by the Rluc emission intensity.

    • Normalize the BRET ratios to the vehicle control to determine the percent inhibition of VDAC1 oligomerization.

Chemical Cross-linking of VDAC1

This protocol details the use of the amine-reactive cross-linker Ethylene Glycol bis(Succinimidyl Succinate) (EGS) to stabilize VDAC1 oligomers for detection by Western blotting.[4][10]

Materials:

  • HeLa cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • EGS (Ethylene Glycol bis(Succinimidyl Succinate))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Treatment:

    • Culture and treat HeLa cells with apoptotic inducers and/or this compound as described in the BRET assay protocol.

  • Cell Harvesting and Washing:

    • Harvest the cells by scraping and pellet them by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

  • Cross-linking Reaction:

    • Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml.

    • Add EGS to a final concentration of 250-300 µM.

    • Incubate at 30°C for 15-20 minutes.

  • Quenching:

    • Stop the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20 mM).

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation.

    • Lyse the cell pellet in a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Sample Preparation for Western Blot:

    • Mix the protein lysate with SDS-PAGE sample buffer. Do not boil the samples as this can disrupt the cross-linked complexes.

Western Blot Analysis of VDAC1 Oligomerization

This protocol describes the detection of VDAC1 monomers and cross-linked oligomers by Western blotting.[4][11]

Materials:

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBS-T)

  • Primary antibody: anti-VDAC1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE:

    • Load equal amounts of protein from the cross-linked samples onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-VDAC1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system. VDAC1 monomers will appear at ~32 kDa, with dimers, trimers, and higher-order oligomers appearing at corresponding higher molecular weights.

Visualizations

VDAC1-Mediated Apoptotic Signaling Pathway

VDAC1_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrion cluster_cyto Cytosol Stimuli Oxidative Stress, Chemotherapeutics VDAC1_m VDAC1 Monomer Stimuli->VDAC1_m Induces oligomerization VDAC1_o VDAC1 Oligomer VDAC1_m->VDAC1_o Oligomerization CytC_in Cytochrome c (Intermembrane Space) CytC_out Cytochrome c (Cytosol) CytC_in->CytC_out Release Apoptosome Apoptosome Formation CytC_out->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis AKOS22 This compound AKOS22->VDAC1_o Inhibits

Caption: VDAC1-mediated apoptotic pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

AKOS22_Workflow cluster_discovery Discovery cluster_validation Mechanism of Action Validation cluster_binding Direct Binding Confirmation Screen High-Throughput Screening (Chemical Library) BRET BRET Assay (VDAC1 Oligomerization) Screen->BRET AKOS22 This compound Identified BRET->AKOS22 Crosslink Chemical Cross-linking (EGS) WB Western Blot (VDAC1 Oligomers) Crosslink->WB Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MST MicroScale Thermophoresis (Binding Affinity, Kd) AKOS22->Crosslink AKOS22->Apoptosis_Assay AKOS22->MST

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies aimed at modulating apoptosis. Its well-defined mechanism of action, involving the direct inhibition of VDAC1 oligomerization, provides a clear rationale for its therapeutic potential in a variety of diseases. The detailed experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers seeking to further investigate the role of VDAC1 in health and disease and to explore the therapeutic utility of VDAC1 inhibitors like this compound.

References

An In-depth Technical Guide to the VDAC1 Inhibitor AKOS-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS-22 is a potent and specific inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis. This technical guide provides a comprehensive overview of the structure, and biological activity of this compound, with a focus on its mechanism of action in inhibiting VDAC1-mediated apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting VDAC1.

Compound Structure and Properties

This compound, also referred to as AKOS 022, is chemically identified as 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione[1]
CAS Number 878983-38-1[1]
Molecular Formula C22H21ClF3N3O3[1]
Molecular Weight 467.87 g/mol [1]
Appearance Solid
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 878983-38-1) has not been identified in a comprehensive search of scientific literature and patent databases. The synthesis of related pyrrolidine-2,5-dione derivatives often involves multi-step reactions. A generalized synthetic approach for such compounds might involve the following key transformations:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product SM1 Substituted Aniline Step1 Nucleophilic Substitution SM1->Step1 SM2 Piperidine Derivative SM2->Step1 SM3 Maleimide Derivative Step2 Michael Addition SM3->Step2 Step1->Step2 Step3 Cyclization/Imide Formation Step2->Step3 Product This compound Step3->Product

Caption: A generalized workflow for the synthesis of pyrrolidine-2,5-dione derivatives.

It is important to note that the specific reagents, reaction conditions, and purification methods for the synthesis of this compound would require experimental determination or access to proprietary information.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1 is a crucial channel protein located in the outer mitochondrial membrane that governs the flux of ions and metabolites between the mitochondria and the cytosol, thereby playing a central role in cellular metabolism and energy homeostasis.

A growing body of evidence indicates that VDAC1 is also a key regulator of apoptosis, or programmed cell death. Under apoptotic stimuli, VDAC1 undergoes oligomerization to form a large pore that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. This event triggers the caspase cascade and ultimately leads to cell death.

This compound exerts its anti-apoptotic effects by directly interacting with VDAC1 and inhibiting its oligomerization.

Signaling Pathway of this compound Action

The mechanism of action of this compound can be visualized as an intervention in the VDAC1-mediated apoptotic pathway.

Signaling_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Cytosolic Events Apoptotic_Stimulus e.g., Oxidative Stress, Chemotherapeutic Agents VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimulus->VDAC1_Monomer Induces VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization Cytochrome_c_Release Cytochrome c Release VDAC1_Oligomer->Cytochrome_c_Release Facilitates Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes AKOS22 This compound AKOS22->VDAC1_Oligomer Inhibits

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Quantitative Data

The inhibitory activity of this compound on VDAC1 has been quantified in several studies. The key parameters are summarized below.

ParameterValueCell Line / SystemReference
Kd (dissociation constant) 15.4 µMPurified VDAC1
IC50 (VDAC1 Oligomerization) ~7.5 µMNot Specified
IC50 (Apoptosis) 3.3 - 3.6 µMHEK-293 cells

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound, based on the methodologies described in the scientific literature.

VDAC1 Oligomerization Assay

This assay is designed to assess the effect of this compound on the formation of VDAC1 oligomers in response to an apoptotic stimulus.

Workflow:

Oligomerization_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Cross-linking cluster_2 Analysis A 1. Culture cells (e.g., HEK-293) B 2. Pre-incubate with this compound A->B C 3. Induce apoptosis (e.g., with staurosporine) B->C D 4. Isolate mitochondria-enriched fraction C->D E 5. Chemical cross-linking (e.g., with EGS) D->E F 6. SDS-PAGE and Western Blot E->F G 7. Probe with anti-VDAC1 antibody F->G H 8. Quantify VDAC1 monomer and oligomer bands G->H

Caption: Workflow for assessing VDAC1 oligomerization.

Detailed Steps:

  • Cell Culture: Plate cells (e.g., HEK-293) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Apoptosis Induction: Add an apoptotic stimulus (e.g., staurosporine, selenite) and incubate for the desired time.

  • Mitochondrial Fractionation: Harvest the cells and isolate the mitochondria-enriched fraction by differential centrifugation.

  • Cross-linking: Resuspend the mitochondrial pellet in a suitable buffer and add a cross-linking agent (e.g., ethylene glycol bis(succinimidyl succinate) - EGS) to cross-link proteins in close proximity.

  • SDS-PAGE and Western Blot: Quench the cross-linking reaction and lyse the mitochondria. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate HRP-conjugated secondary antibody.

  • Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the intensity of the bands corresponding to VDAC1 monomers and oligomers to determine the effect of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound and an apoptotic inducer.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A 1. Treat cells with this compound and an apoptotic inducer B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Analyze by flow cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Treat cells with the desired concentrations of this compound and the apoptotic stimulus as described previously.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a valuable research tool for studying the role of VDAC1 in cellular processes, particularly in apoptosis. Its ability to specifically inhibit VDAC1 oligomerization provides a powerful means to investigate the molecular mechanisms underlying mitochondrial-mediated cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting VDAC1 with compounds like this compound in various pathological conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cardiovascular disorders. Further research into the synthesis and optimization of this compound and related compounds may lead to the development of novel therapeutics.

References

AKOS-22: A Technical Guide to its Biological Function and Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AKOS-22 is a potent small-molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a critical protein embedded in the outer mitochondrial membrane. By directly interacting with VDAC1, this compound effectively prevents its oligomerization, a key step in the intrinsic pathway of apoptosis. This inhibitory action blocks the release of pro-apoptotic factors from the mitochondria, thereby protecting cells from programmed cell death and mitigating mitochondrial dysfunction. This technical guide provides a comprehensive overview of the biological function, cellular targets, and experimental validation of this compound, offering valuable insights for researchers in drug discovery and cellular biology.

Core Biological Function: Inhibition of VDAC1-Mediated Apoptosis

The primary biological function of this compound is the inhibition of apoptosis through the modulation of its direct cellular target, VDAC1.[1][2][3][4] Under cellular stress or apoptotic stimuli, VDAC1 proteins on the outer mitochondrial membrane can assemble into oligomers, forming a large pore. This channel facilitates the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][2] The release of cytochrome c initiates a caspase cascade that ultimately leads to programmed cell death.

This compound intervenes in this process by binding to VDAC1 and preventing its self-assembly into oligomeric complexes.[5][6] This action preserves the integrity of the outer mitochondrial membrane, blocks the release of cytochrome c, and consequently halts the apoptotic cascade.[6]

Cellular Target: Voltage-Dependent Anion Channel 1 (VDAC1)

The exclusive cellular target of this compound identified in the literature is the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2][3][7] VDAC1 is the most abundant protein in the outer mitochondrial membrane and plays a crucial role in regulating the flux of ions and metabolites between the mitochondria and the cytosol, including ATP, ADP, pyruvate, and calcium ions.[1]

Due to its central role in both cellular metabolism and apoptosis, VDAC1 has emerged as a significant therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases. This compound's ability to specifically interact with and inhibit the pro-apoptotic function of VDAC1 makes it a valuable tool for studying these processes and a potential lead compound for drug development.

Quantitative Data

The inhibitory activity of this compound on VDAC1 has been quantified through various biophysical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssayReference
Binding Affinity (Kd)15.4 µMMicroScale Thermophoresis (MST)[1][4]
IC50 (Apoptosis Inhibition)~7.5 µMAnnexin V/Propidium Iodide Staining with Flow Cytometry[5][6]
IC50 (VDAC1 Oligomerization Inhibition)~7.5 µMChemical Cross-linking and Immunoblotting[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.

VDAC1 Oligomerization Assay

This assay is designed to assess the effect of this compound on the oligomerization of VDAC1 in response to an apoptotic stimulus.

Materials:

  • Cells expressing VDAC1 (e.g., HeLa, U-87 MG)

  • Apoptotic stimulus (e.g., Cisplatin, Staurosporine)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate))

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce apoptosis by adding the apoptotic stimulus and incubate for the desired duration.

  • Wash the cells with ice-cold PBS.

  • Add the cross-linking agent (e.g., EGS at a final concentration of 1 mM in PBS) and incubate for 30 minutes at room temperature.

  • Quench the cross-linking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against VDAC1.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. VDAC1 monomers, dimers, and higher-order oligomers will be visible as distinct bands.

Apoptosis Assay using Annexin V and Propidium Iodide

This flow cytometry-based assay quantifies the extent of apoptosis in cells treated with this compound and an apoptotic inducer.

Materials:

  • Cells

  • Apoptotic stimulus

  • This compound

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound and/or an apoptotic stimulus as described in the previous protocol.

  • Harvest the cells (including any floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cytochrome c Release Assay

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

  • Cells

  • Apoptotic stimulus

  • This compound

  • Mitochondria/Cytosol Fractionation Kit

  • Lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer

  • Primary antibodies against cytochrome c and a mitochondrial marker (e.g., COX IV)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and/or an apoptotic stimulus.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard protocol.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against cytochrome c.

  • To verify the purity of the fractions, probe the membrane with an antibody against a mitochondrial marker (which should only be present in the mitochondrial fraction).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Visualizations

Signaling Pathway of this compound Action

AKOS22_Mechanism cluster_stress Apoptotic Stimuli cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_cyto Cytosol stress e.g., Cisplatin, Staurosporine VDAC1_monomer VDAC1 (monomer) stress->VDAC1_monomer induces VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer oligomerization CytoC_cyto Cytochrome c VDAC1_oligomer->CytoC_cyto releases CytoC_mito Cytochrome c Caspase_cascade Caspase Cascade CytoC_cyto->Caspase_cascade activates Apoptosis Apoptosis Caspase_cascade->Apoptosis leads to AKOS22 This compound AKOS22->VDAC1_oligomer inhibits

Caption: Mechanism of this compound in inhibiting VDAC1-mediated apoptosis.

Experimental Workflow for Assessing this compound Efficacy

AKOS22_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cell Culture treatment Treat with Apoptotic Stimulus +/- this compound start->treatment vdac_assay VDAC1 Oligomerization Assay treatment->vdac_assay apoptosis_assay Annexin V / PI Staining treatment->apoptosis_assay cytoc_assay Cytochrome c Release Assay treatment->cytoc_assay western_blot Western Blot Analysis vdac_assay->western_blot flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cytoc_assay->western_blot quantification Quantification and Statistical Analysis western_blot->quantification flow_cytometry->quantification

Caption: Experimental workflow for evaluating the anti-apoptotic effects of this compound.

References

An In-depth Technical Guide to AKOS-22 and its Effects on Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AKOS-22 is a potent small-molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis. By directly binding to VDAC1, this compound prevents its oligomerization, a critical step in the mitochondrial-mediated apoptotic pathway. This inhibitory action blocks the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, ultimately protecting cells from apoptotic death and preserving mitochondrial function. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of VDAC1-Mediated Apoptosis

The intrinsic pathway of apoptosis is largely governed by the permeabilization of the outer mitochondrial membrane. Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of cytochrome c and other apoptogenic proteins from the mitochondrial intermembrane space into the cytosol.[1][2][3][4] This event triggers the activation of caspases and execution of the apoptotic program.

This compound directly targets VDAC1, binding to the protein and sterically hindering its ability to form oligomers.[1][5] This action effectively closes a major gateway for the release of pro-apoptotic signals, thereby maintaining mitochondrial integrity and preventing the initiation of the caspase cascade.

AKOS22_Mechanism cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Stimuli e.g., Selenite, Cisplatin VDAC1 VDAC1 Monomer Stimuli->VDAC1 Induces VDAC1_Oligomer VDAC1 Oligomer (Pore) VDAC1->VDAC1_Oligomer Oligomerization CytoC Cytochrome c VDAC1_Oligomer->CytoC Release Caspase Caspase Activation CytoC->Caspase AKOS22 This compound AKOS22->VDAC1 Binds & Inhibits Oligomerization Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Mechanism of this compound in inhibiting apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Parameter Value Method Reference
Binding Affinity (Kd) to VDAC115.4 µMMicroscale Thermophoresis (MST)[3][5][6]

Table 1: Binding Affinity of this compound for VDAC1.

Assay Cell Line Inducer IC50 Value Reference
Inhibition of VDAC1 OligomerizationHeLa-7.5 µM[1]
Inhibition of ApoptosisHeLa-7.5 µM[1]
Inhibition of VDAC1 OligomerizationHEK-293Selenite3.3 - 3.6 µM[5]
Inhibition of Cytochrome c ReleaseHEK-293Selenite3.3 - 3.6 µM
Inhibition of ApoptosisHEK-293Selenite3.3 - 3.6 µM[5]
Inhibition of VDAC1 Oligomerization & ApoptosisSH-SY5YCisplatin (30 µM)Effective Inhibition[5]

Table 2: Inhibitory Concentrations (IC50) of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on apoptosis pathways.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, HEK-293) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 5-20 µM) for 2 hours.[5]

    • Induce apoptosis using a suitable agent (e.g., 30 µM selenite for 3 hours or 15 µM cisplatin for 20 hours).[1]

  • Cell Harvesting and Staining:

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed Cells B This compound Pre-incubation A->B C Induce Apoptosis B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate F->G H Flow Cytometry G->H I Quantify Apoptotic Cells H->I

Figure 2: Experimental workflow for apoptosis detection.

VDAC1 Oligomerization Assay

This protocol describes the detection of VDAC1 oligomers by chemical cross-linking and immunoblotting.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound and an apoptosis inducer as described in section 3.1.

    • Harvest and wash the cells with PBS.

  • Cross-linking:

    • Resuspend the cell pellet in a suitable buffer.

    • Add a cross-linking agent such as Ethylene Glycol Bis(Succinimidyl Succinate) (EGS).

    • Incubate for 15-30 minutes at room temperature.

    • Quench the cross-linking reaction.

  • Protein Extraction and Immunoblotting:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against VDAC1, followed by a secondary antibody.

    • Visualize the protein bands corresponding to VDAC1 monomers and oligomers.

Effects of this compound on Mitochondrial Function

In addition to inhibiting apoptosis, this compound also protects against mitochondrial dysfunction associated with apoptotic stimuli.

  • Mitochondrial Membrane Potential (ΔΨm): this compound helps to maintain the mitochondrial membrane potential, which is often dissipated during apoptosis.

  • Intracellular Calcium ([Ca²⁺]i): The compound prevents the elevation of intracellular calcium levels that is associated with the induction of apoptosis.[3][5]

  • Reactive Oxygen Species (ROS): By preserving mitochondrial integrity, this compound can mitigate the excessive production of ROS that can occur during mitochondrial dysfunction.

AKOS22_Mitochondrial_Effects cluster_effects Protective Effects on Mitochondria AKOS22 This compound MMP Maintains Mitochondrial Membrane Potential (ΔΨm) AKOS22->MMP Ca Prevents [Ca²⁺]i Elevation AKOS22->Ca ROS Reduces ROS Production AKOS22->ROS Apoptosis Inhibits Apoptosis AKOS22->Apoptosis Leads to

Figure 3: Protective effects of this compound on mitochondrial function.

Conclusion

This compound is a valuable research tool for studying the role of VDAC1 in apoptosis. Its ability to specifically inhibit VDAC1 oligomerization provides a targeted approach to modulate the mitochondrial apoptosis pathway. The data presented in this guide highlight the potential of this compound as a lead compound for the development of therapeutics aimed at preventing pathological cell death in various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Further research into the pharmacokinetics and in vivo efficacy of this compound and its analogs is warranted.

References

preclinical studies involving AKOS-22

Author: BenchChem Technical Support Team. Date: November 2025

Unable to retrieve preclinical studies for "AKOS-22"

Following a comprehensive search for preclinical studies involving "this compound," no relevant scientific literature, quantitative data, or experimental protocols were found. The search results did not yield any information related to a compound or drug candidate with this designation within the context of biomedical research.

The term "this compound" appears to be associated with entities outside the scope of pharmaceutical research, including an events company. It is possible that "this compound" is an internal project code not yet disclosed in public-facing scientific literature, or there may be a typographical error in the provided topic name.

Without access to any preclinical data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways or workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation or clinical trial identifier. Should "this compound" be an internal identifier, access to the relevant data would be restricted to the organization conducting the research.

AKOS-22: A Technical Guide on its Mechanism of Action and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS-22 is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in the regulation of apoptosis. By preventing the oligomerization of VDAC1, this compound demonstrates a protective effect against mitochondrial dysfunction and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its in vitro characterization, and a summary of the currently available, albeit limited, safety and toxicity data. The document also outlines the standard preclinical safety assessments that would be required to further develop this compound as a potential therapeutic agent.

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical regulator of mitochondrial function and a key player in the intrinsic pathway of apoptosis. Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore in the outer mitochondrial membrane that facilitates the release of pro-apoptotic factors such as cytochrome c. This event triggers the caspase cascade and ultimately leads to programmed cell death.

This compound has been identified as a potent inhibitor of VDAC1 oligomerization. By directly interacting with VDAC1, this compound prevents the formation of these apoptotic pores, thereby protecting cells from mitochondrial-mediated cell death. This mechanism of action positions this compound and other VDAC1 inhibitors as promising therapeutic candidates for diseases characterized by excessive apoptosis.

This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in this compound. It details the molecular mechanism, provides practical experimental protocols for its study, and discusses the current understanding of its safety profile.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound exerts its anti-apoptotic effects by directly targeting VDAC1. The primary mechanism involves the inhibition of VDAC1 oligomerization, a critical step in the mitochondrial apoptosis pathway.

VDAC1 Oligomerization in Apoptosis

Under normal physiological conditions, VDAC1 exists primarily as a monomer, facilitating the transport of ions and metabolites across the outer mitochondrial membrane. In response to various apoptotic signals, VDAC1 monomers assemble into dimers and higher-order oligomers. This oligomerization is a key event that leads to the formation of a large channel permeable to pro-apoptotic proteins, most notably cytochrome c. The release of cytochrome c from the mitochondrial intermembrane space into the cytosol initiates the activation of caspases and the execution of the apoptotic program.

This compound as a VDAC1 Oligomerization Inhibitor

This compound has been shown to directly interact with VDAC1, with a reported binding affinity (Kd) of 15.4 μM.[1] This interaction stabilizes the monomeric form of VDAC1 and prevents its self-association into oligomers, even in the presence of apoptotic inducers like selenite and cisplatin.[2] Consequently, the release of cytochrome c is blocked, and the downstream apoptotic cascade is inhibited. Studies have demonstrated a concentration-dependent inhibition of both VDAC1 oligomerization and apoptosis by this compound, with an IC50 of approximately 7.5 μM for both processes in HeLa cells.[2]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_Cytosol Cytochrome c (Cytosol) VDAC1_oligomer->CytoC_Cytosol Release CytoC_IMS Cytochrome c (Intermembrane Space) Caspase_Activation Caspase Activation CytoC_Cytosol->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite, Cisplatin) Apoptotic_Stimuli->VDAC1_monomer AKOS22 This compound AKOS22->VDAC1_oligomerization Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Signaling pathway of VDAC1-mediated apoptosis and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

VDAC1 Oligomerization Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the chemically induced oligomerization of VDAC1 in cultured cells.

Materials:

  • Cell line (e.g., HeLa or HEK-293 cells)

  • Cell culture medium and supplements

  • Apoptosis inducer (e.g., Selenite, Cisplatin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate))

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-VDAC1 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa or HEK-293 cells in appropriate culture dishes and grow to 70-80% confluency.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1-30 µM) for 2 hours.

    • Induce apoptosis by adding the chosen inducer (e.g., 30 µM selenite for 3 hours or 15 µM cisplatin for 20 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Cross-linking:

    • Harvest the cells by trypsinization or scraping.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in PBS and add the cross-linking agent EGS (e.g., 300 µM).

    • Incubate for 15 minutes at room temperature to allow for cross-linking of proteins in close proximity.

    • Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Protein Extraction and Western Blotting:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against VDAC1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for VDAC1 monomers, dimers, and higher-order oligomers.

    • Calculate the percentage of VDAC1 in the oligomeric state relative to the total VDAC1 for each treatment condition.

    • Determine the concentration of this compound that causes 50% inhibition of VDAC1 oligomerization (IC50).

VDAC1_Oligomerization_Workflow start Start: Seed Cells treatment Treat with this compound and Apoptosis Inducer start->treatment harvest Harvest Cells treatment->harvest crosslink Cross-link with EGS harvest->crosslink lysis Cell Lysis & Protein Extraction crosslink->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting (Anti-VDAC1 Antibody) sds_page->western_blot analysis Quantify VDAC1 Monomers and Oligomers western_blot->analysis end End: Determine IC50 analysis->end

Figure 2: Experimental workflow for the VDAC1 oligomerization inhibition assay.
Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis in cells treated with this compound and an apoptosis inducer.

Materials:

  • Cell line (e.g., HeLa or HEK-293 cells)

  • Cell culture medium and supplements

  • Apoptosis inducer (e.g., Selenite, Cisplatin)

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and treat with this compound and an apoptosis inducer as described in the VDAC1 oligomerization assay protocol.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

    • Calculate the percentage of apoptotic cells (early + late) for each treatment condition.

    • Determine the IC50 value for the inhibition of apoptosis by this compound.

Apoptosis_Assay_Workflow start Start: Seed Cells treatment Treat with this compound and Apoptosis Inducer start->treatment harvest Harvest Adherent and Floating Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analysis Quantify Live, Apoptotic, and Necrotic Cells flow_cytometry->analysis end End: Determine IC50 analysis->end

Figure 3: Experimental workflow for the Annexin V apoptosis assay.

Safety Profile and Preliminary Toxicity Data

A comprehensive safety and toxicity profile for this compound is not publicly available at the time of this publication. The available information is limited, and further preclinical studies are required to establish a complete safety profile.

Publicly Available Data for this compound

Searches of publicly available safety data sheets and toxicology databases did not yield specific toxicity data for this compound, such as LD50, NOAEL (No-Observed-Adverse-Effect Level), or results from standard genotoxicity, cardiotoxicity, or hepatotoxicity assays. One safety data sheet indicated "no data available" for several toxicity endpoints.

Safety Data for a Structurally Related VDAC1 Inhibitor: VBIT-4

VBIT-4 is a VDAC1 oligomerization inhibitor that is structurally related to this compound. Some preclinical safety data for VBIT-4 is available and may provide some preliminary insights into the potential safety profile of this class of compounds.

Study Type Animal Model Dosing and Duration Findings Reference
Single-dose toxicityRatSingle doseNo treatment-related mortality or clinical signs; no significant changes in hematology or serum chemistry.[3]
Chronic exposureMouse4 months in drinking waterNo signs of toxicity observed (based on body weight, behavior, and organ histochemistry).[4]
In vitro cytotoxicityHealthy cells15-30 µMAt high concentrations, suppressed mitochondrial respiration, increased H2O2 production, and decreased Ca2+ retention capacity.[4]
In vivo tolerabilityRat (myocardial infarction model)25-30 mg/kg/day in drinking waterWell-tolerated, with final body weight similar to the control group.[4]

Note: While VBIT-4 and this compound are both VDAC1 inhibitors, they are distinct chemical entities. The safety profile of VBIT-4 does not directly translate to this compound, and dedicated toxicity studies for this compound are essential.

General Preclinical Safety Assessment Framework

To establish a comprehensive safety profile for a small molecule inhibitor like this compound, a series of in vitro and in vivo studies are typically conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7]

Key Preclinical Safety Studies:

  • Pharmacology Studies: To characterize the on-target and off-target effects of the compound.

  • Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its relationship to toxicity.

  • Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the toxicological effects after repeated administration over a longer period. These studies help to identify target organs of toxicity and to establish a NOAEL.

  • Genotoxicity Studies: A battery of tests to assess the potential of the compound to damage genetic material. This typically includes:

    • A test for gene mutation in bacteria (e.g., Ames test).

    • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

    • An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).

  • Safety Pharmacology Studies: To investigate the potential undesirable pharmacodynamic effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Carcinogenicity Studies: Long-term studies in animals to assess the carcinogenic potential of the compound, typically required for drugs intended for chronic use.

Conclusion

This compound is a promising VDAC1 inhibitor with a well-defined mechanism of action in preventing apoptosis. The experimental protocols detailed in this guide provide a framework for its further in vitro characterization. However, a significant data gap exists regarding its safety and toxicity profile. While preliminary data from the related compound VBIT-4 suggest a potentially favorable safety window for VDAC1 inhibitors, comprehensive preclinical safety studies are imperative for this compound to progress towards clinical development. The general framework for preclinical safety assessment outlined here serves as a roadmap for the necessary investigations to thoroughly evaluate the risk-benefit profile of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Pharmacokinetics of Interleukin-22 (IL-22) and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound specifically named "AKOS-22." The following guide details the pharmacokinetics of Interleukin-22 (IL-22) and its long-acting derivatives, which are subjects of active research and drug development. It is presumed that "this compound" may be an internal designation or a related compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetics, experimental protocols, and signaling pathways of recombinant human IL-22 and its engineered variants.

Introduction to Interleukin-22

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in tissue protection, repair, and host defense against bacterial infections.[1][2] Its receptor, a heterodimer of IL-22R1 and IL-10R2, is primarily expressed on epithelial cells, making IL-22 a targeted therapeutic agent with potentially minimal systemic immunological side effects.[1] The therapeutic potential of recombinant human IL-22 (rhIL-22) is limited by its short half-life in animals, which is less than two hours.[1] To overcome this limitation, long-acting forms of IL-22 have been developed, including an IL-22-Fc fusion protein (F-652) and lipidated IL-22.

Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for native IL-22 and its derivatives.

Table 1: Pharmacokinetics of Recombinant Human IL-22 and Lipidated IL-22 in Animals

CompoundSpeciesHalf-life (t½)Notes
Recombinant Human IL-22Animals< 2 hours[1]Short half-life limits clinical application.
Lipidated IL-22Mice~6 hours[3]Lipidation substantially prolongs the half-life compared to wild-type IL-22.

Table 2: Pharmacokinetics of F-652 (IL-22-Fc Fusion Protein) in Healthy Human Volunteers (Single Intravenous Infusion)

DoseCmax (ng/mL)AUC(0-t) (ng·h/mL)t½ (hours)
2.0 µg/kg0.06 ± 0.013.9 ± 1.139.4 ± 10.3
10 µg/kg0.28 ± 0.0532.7 ± 5.9103.2 ± 19.8
30 µg/kg0.91 ± 0.15163.8 ± 30.4167.3 ± 28.5
45 µg/kg1.45 ± 0.25310.5 ± 55.9206.0 ± 35.7

Data from a Phase I, randomized, double-blind, placebo-controlled study in healthy male volunteers.[4][5][6] F-652 demonstrated linear increases in Cmax and AUC(0-t) with increasing doses.[4][5][6]

In a study involving patients with alcohol-associated hepatitis, the half-life of F-652 following the first dose was observed to be between 61 and 85 hours.[7]

Experimental Protocols

Phase I Clinical Trial of F-652 in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single dose of F-652 in healthy male subjects.[4][5][6]

Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.[4][5][6]

Participants: Healthy male volunteers.

Dosing Regimens:

  • Subcutaneous (SC) Administration: A single dose of 2.0 µg/kg was initially tested.[4][5][6] However, this route was associated with delayed injection site reactions.[4][5][6]

  • Intravenous (IV) Infusion: Subsequently, single doses of 2.0, 10, 30, and 45 µg/kg were administered via intravenous infusion.[4][5][6]

Pharmacokinetic Sampling and Analysis:

  • Blood samples were collected at predetermined time points post-dose to measure serum concentrations of F-652.

  • Pharmacokinetic parameters, including Cmax, AUC, and t½, were calculated using non-compartmental analysis.

Preclinical Evaluation of Lipidated IL-22 in a Mouse Model of Colitis

Objective: To assess the efficacy of a novel lipidated IL-22 in a mouse model of chronic dextran sodium sulfate (DSS)-induced colitis.[3][8]

Animal Model: Mice with chronic colitis induced by dextran sodium sulfate (DSS).[3][8]

Treatment:

  • Mice were treated with various doses of lipidated IL-22.[8]

  • Treatment was initiated during the second cycle of DSS administration.[3]

Efficacy Endpoints:

  • Clinical, endoscopic, and histological signs of colitis were evaluated.[3]

  • Immunohistochemistry was performed to assess epithelial cell proliferation and T-cell infiltration.[3]

Signaling Pathway and Experimental Workflow Visualization

IL-22 Signaling Pathway

IL-22 initiates its biological effects by binding to a heterodimeric receptor complex consisting of IL-22 receptor 1 (IL-22R1) and Interleukin-10 receptor 2 (IL-10R2).[1] This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT3.[1] Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and antimicrobial defense.

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus IL-22 IL-22 receptor_complex IL-22R1 / IL-10R2 Complex IL-22->receptor_complex Binding IL-22R1 IL-22R1 IL-10R2 IL-10R2 JAK1 JAK1 receptor_complex->JAK1 Activation TYK2 TYK2 receptor_complex->TYK2 Activation STAT3 STAT3 JAK1->STAT3 TYK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Translocation Biological Effects Cell Proliferation Antimicrobial Peptides Tissue Repair Gene_Expression->Biological Effects F652_Trial_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis protocol Protocol Design (Randomized, Double-Blind, Placebo-Controlled) ethics Ethics Committee Approval protocol->ethics recruitment Subject Recruitment (Healthy Male Volunteers) ethics->recruitment dosing Single Dose Administration (IV Infusion) recruitment->dosing sampling Pharmacokinetic Blood Sampling dosing->sampling monitoring Safety Monitoring dosing->monitoring bioanalysis Bioanalysis of F-652 Concentration sampling->bioanalysis safety_analysis Safety & Tolerability Assessment monitoring->safety_analysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

References

AKOS-22: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS-22 is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in mitochondrion-mediated apoptosis. By inhibiting the oligomerization of VDAC1, this compound presents a promising therapeutic strategy for neurodegenerative diseases where neuronal apoptosis is a central pathological feature. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the potential of this compound for the treatment of neurodegenerative disorders.

Core Mechanism of Action

This compound functions as a potent inhibitor of VDAC1, a protein integral to the outer mitochondrial membrane. VDAC1 is a critical regulator of cellular metabolism and apoptosis. In response to apoptotic stimuli, VDAC1 monomers oligomerize to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. This event triggers the caspase cascade and ultimately leads to programmed cell death.

This compound directly interacts with VDAC1, preventing this self-assembly into oligomeric pores. This inhibition of VDAC1 oligomerization effectively blocks the mitochondrial pathway of apoptosis, thereby protecting neurons from cell death. This targeted mechanism of action makes this compound a subject of interest for therapeutic intervention in neurodegenerative diseases characterized by excessive apoptosis.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in in vitro studies.

ParameterValueCell LineAssayReference
Binding Affinity (Kd) 15.4 µM-MicroScale Thermophoresis (MST)[1][2]
IC50 for Apoptosis Inhibition 7.5 µMHeLa, HEK-293, SH-SY5YCisplatin-induced apoptosis[2]
IC50 for VDAC1 Oligomerization Inhibition 7.5 µMHeLa, HEK-293, SH-SY5YBRET-based assay, Chemical cross-linking[2]

Signaling Pathways and Experimental Workflows

VDAC1-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of VDAC1 in the intrinsic apoptotic pathway and the inhibitory action of this compound.

VDAC1_Apoptosis_Pathway VDAC1-Mediated Apoptosis and Inhibition by this compound cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin) Apoptotic_Stimuli->VDAC1_monomer AKOS22 This compound AKOS22->VDAC1_monomer Inhibits Oligomerization Apoptosis Apoptosis Caspase_Activation->Apoptosis AKOS22_Workflow In Vitro Efficacy Assessment of this compound Culture_Cells Culture SH-SY5Y Neuroblastoma Cells Induce_Apoptosis Induce Apoptosis (e.g., with Cisplatin) Culture_Cells->Induce_Apoptosis Treat_AKOS22 Treat with this compound (Dose-Response) Induce_Apoptosis->Treat_AKOS22 Assay_Oligomerization VDAC1 Oligomerization Assay (Cross-linking & Western Blot) Treat_AKOS22->Assay_Oligomerization Assay_Apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) Treat_AKOS22->Assay_Apoptosis Data_Analysis Data Analysis (IC50 Calculation) Assay_Oligomerization->Data_Analysis Assay_Apoptosis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Interleukin-22 (IL-22) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines, playing a crucial role in tissue regeneration, host defense, and inflammation.[1][2] Unlike many other cytokines that primarily target immune cells, IL-22's effects are mainly directed towards non-hematopoietic cells, particularly epithelial cells in tissues such as the intestine, skin, lung, and liver.[1][3] This unique characteristic makes IL-22 a significant area of interest for research in inflammatory diseases, tissue repair, and cancer biology.

Produced by various immune cells, including T helper 17 (Th17) cells and innate lymphoid cells (ILCs), IL-22 exerts its biological functions by signaling through a heterodimeric receptor complex composed of IL-22R1 and IL-10R2.[4][5] The expression of IL-22R1 is largely restricted to epithelial cells, which accounts for the tissue-specific action of IL-22.[4][6] Upon receptor binding, IL-22 activates intracellular signaling cascades, predominantly the JAK-STAT pathway, leading to the modulation of gene expression involved in cell proliferation, survival, and antimicrobial defense.[1][7]

These application notes provide a comprehensive guide for the use of recombinant IL-22 in cell culture experiments, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action and Signaling Pathway

IL-22 initiates its cellular effects by binding to the IL-22R1 subunit of its receptor complex. This binding induces a conformational change that facilitates the recruitment of the IL-10R2 subunit, leading to the activation of associated Janus kinases (JAKs), specifically JAK1 and Tyk2.[1] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor complex.

These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] Once recruited, STAT3 is phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus.[9] In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[1][9] Key downstream targets of IL-22 include genes involved in:

  • Cell Proliferation and Survival: such as Bcl-2, Cyclin D1, and Survivin.[9]

  • Antimicrobial Defense: including regenerating islet-derived (Reg) proteins like Reg3β and Reg3γ, and S100 family proteins.[2][8][10]

  • Inflammation and Tissue Remodeling.

In addition to the canonical JAK-STAT3 pathway, IL-22 has also been shown to activate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways, which contribute to its effects on cell proliferation.[11][12][13]

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL22 IL-22 ReceptorComplex IL-22R1 IL-10R2 IL22->ReceptorComplex Binding IL22R1 IL-22R1 IL10R2 IL-10R2 JAK1 JAK1 ReceptorComplex->JAK1 Activation TYK2 TYK2 ReceptorComplex->TYK2 Activation MAPK_pathway MAPK Pathway (ERK1/2, p38) ReceptorComplex->MAPK_pathway Activation PI3K_pathway PI3K/Akt/mTOR Pathway ReceptorComplex->PI3K_pathway Activation STAT3_inactive STAT3 JAK1->STAT3_inactive Phosphorylation TYK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival, Antimicrobial Defense) MAPK_pathway->Gene_Expression PI3K_pathway->Gene_Expression DNA->Gene_Expression Transcription

Figure 1: IL-22 Signaling Pathway.

Data Presentation

The biological activity of IL-22 can be quantified by its effects on cell proliferation, survival, and target gene expression. The effective concentration of IL-22 varies depending on the cell type and the specific biological endpoint being measured.

Cell TypeAssayEffective Concentration RangeObserved EffectReference(s)
Human KeratinocytesCCK-8 Proliferation Assay30 - 90 ng/mLDose- and time-dependent increase in proliferation.[14]
Human Colon OrganoidsCellTiter-Glo Viability0.001 - 6.7 nMIncreased organoid forming efficiency and viability.[15]
CMT93 (Mouse Colon)Western Blot (p-STAT3)50 ng/mLRobust phosphorylation of STAT3 after 10 min.[16]
A549/PTX (NSCLC)MTT AssayN/A (shRNA knockdown)IL-22 knockdown decreased the IC50 of paclitaxel.[17][18]
Lgr5+ Intestinal Stem CellsOrganoid Culture100 ng/mLAugments organoid growth and promotes ISC expansion.[19]

Experimental Protocols

Protocol 1: Analysis of STAT3 Phosphorylation by Western Blot

This protocol describes how to detect the activation of the primary IL-22 signaling pathway component, STAT3, via phosphorylation.

WB_Workflow start Start: Seed Cells culture Culture to 70-80% confluency start->culture starve Serum Starve (e.g., 5 hours) culture->starve stimulate Stimulate with IL-22 (e.g., 50 ng/mL, 10-30 min) starve->stimulate lyse Wash with PBS & Lyse Cells in RIPA Buffer stimulate->lyse quantify Quantify Protein Concentration (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Abs (anti-p-STAT3, anti-STAT3) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect end End: Analyze Results detect->end

Figure 2: Western Blot Workflow for p-STAT3.

Materials:

  • Cell line expressing IL-22R (e.g., HT-29, CMT93, primary epithelial cells)

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant IL-22 (carrier-free)[20]

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency in complete medium.

  • Serum Starvation: Aspirate the medium, wash cells once with PBS, and replace with serum-free medium. Incubate for 5 hours to reduce basal signaling activity.[16]

  • Stimulation: Treat the cells with recombinant IL-22 at a final concentration of 50 ng/mL for 10-30 minutes at 37°C. Include an untreated control.[16][21]

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[16]

  • Lysate Preparation: Sonicate or vortex the lysates briefly and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal. Expect a significant increase in p-STAT3 in IL-22 treated cells compared to the control.[8]

Protocol 2: Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of IL-22 on the metabolic activity of cells as an indicator of proliferation.

Materials:

  • Cell line of interest (e.g., keratinocytes, intestinal epithelial cells)

  • Complete cell culture medium

  • Recombinant IL-22

  • 96-well cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of IL-22 (e.g., 0, 10, 30, 60, 90 ng/mL) in complete medium.[14] Replace the existing medium with 100 µL of the IL-22 containing medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[14]

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only) and plot the absorbance values against the IL-22 concentration. A dose- and time-dependent increase in absorbance indicates a proliferative effect.[14]

Protocol 3: Intestinal Organoid Culture and Growth Assay

This protocol details how to assess the impact of IL-22 on the growth and formation of intestinal organoids derived from primary tissue.

Materials:

  • Mouse small intestine or human biopsy for crypt isolation

  • Matrigel

  • Organoid culture medium (e.g., Advanced DMEM/F12 with supplements)

  • Recombinant IL-22

  • CellTiter-Glo® 3D Cell Viability Assay

  • Microscope with imaging capabilities

Procedure:

  • Crypt Isolation: Isolate intestinal crypts from tissue using established protocols involving EDTA chelation.[19]

  • Organoid Seeding: Resuspend isolated crypts in Matrigel and plate 30-50 µL droplets into a 24-well plate. Allow the Matrigel to polymerize at 37°C for 15 minutes.

  • Culture: Overlay the Matrigel domes with 500 µL of organoid culture medium containing the desired concentration of IL-22 (e.g., 100 ng/mL). Include a vehicle control.[19]

  • Maintenance: Replace the medium every 2-3 days.

  • Growth Assessment:

    • Microscopy: Monitor organoid growth and budding over 6-7 days. Capture images at regular intervals and measure the cross-sectional area of the organoids using imaging software.[22]

    • Viability Assay: After 6 days, assess the total viability of the culture using the CellTiter-Glo 3D assay according to the manufacturer's instructions. This provides a quantitative measure of organoid growth.[15]

  • Analysis: Compare the organoid size, budding efficiency, and luminescent signal between IL-22 treated and control wells. Expect IL-22 to increase organoid size and viability, indicating enhanced epithelial regeneration and stem cell function.[15][19]

Conclusion

Interleukin-22 is a potent regulator of epithelial cell biology with significant implications for mucosal health and disease. Its ability to promote proliferation, inhibit apoptosis, and enhance antimicrobial defenses makes it a valuable tool for in vitro studies of tissue homeostasis and regeneration. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of IL-22 in various cell culture models. Careful optimization of cell type, IL-22 concentration, and treatment duration will be essential for achieving robust and reproducible results.

References

Application Notes and Protocols for Apoptosis Induction: A General Guide in the Absence of Specific Data for AKOS-22

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for an experimental protocol specifically for a compound designated "AKOS-22" in the context of apoptosis induction did not yield specific results. The scientific literature readily available through broad searches does not contain a defined protocol or data associated with a substance under this identifier. Therefore, the following application notes and protocols are based on general and well-established methods for inducing and evaluating apoptosis in a research setting. These can serve as a foundational guide for researchers, scientists, and drug development professionals to adapt for a novel compound of interest.

Introduction to Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[1][2] Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1][3] In a laboratory setting, apoptosis can be induced by various stimuli, including chemical agents, UV radiation, growth factor deprivation, and receptor-mediated signaling.[4] The study of apoptosis induction is fundamental to understanding disease pathogenesis and for the development of novel therapeutics.

General Signaling Pathways in Apoptosis

Apoptosis is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1][2] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of the apoptotic process.[5][6]

  • The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[2][3] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2][5] Cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3.[2][5] The Bcl-2 family of proteins are key regulators of this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[3][5]

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface.[1][6] This ligand-receptor interaction leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 is activated, which can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, thereby engaging the intrinsic pathway.[5]

Below is a generalized diagram illustrating the convergence of the intrinsic and extrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNF) Death Ligands (FasL, TNF) Death Receptors Death Receptors DISC DISC Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family tBid Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases (Caspase-3, -6, -7) Intracellular Stress Intracellular Stress Mitochondrion Mitochondrion Intracellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases (Caspase-3, -6, -7) Bcl-2 Family->Mitochondrion Apoptosis Apoptosis Executioner Caspases (Caspase-3, -6, -7)->Apoptosis

Caption: Generalized signaling pathways of apoptosis.

Experimental Protocols for Assessing Apoptosis

A typical workflow for evaluating the apoptotic potential of a test compound involves treating cells, harvesting them, and then subjecting them to various assays to detect the hallmarks of apoptosis.

G Compound Treatment Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Apoptosis Assays Apoptosis Assays Cell Harvesting->Apoptosis Assays Flow Cytometry Flow Cytometry Apoptosis Assays->Flow Cytometry Western Blot Western Blot Apoptosis Assays->Western Blot Caspase Activity Assay Caspase Activity Assay Apoptosis Assays->Caspase Activity Assay Data Analysis Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis Caspase Activity Assay->Data Analysis

References

AKOS-22 solubility and preparation for assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of AKOS-22, a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), and protocols for its preparation in biochemical and cell-based assays.

Product Information

  • Product Name: this compound

  • Mechanism of Action: this compound is an inhibitor of the mitochondrial protein VDAC1. It functions by preventing the oligomerization of VDAC1, a crucial step in the initiation of apoptosis. By inhibiting VDAC1 oligomerization, this compound protects against mitochondrial dysfunction and blocks the release of cytochrome c, a key mediator of the intrinsic apoptotic pathway.[1][2][3]

  • Primary Applications: Research into apoptosis, mitochondrial dysfunction, and diseases associated with VDAC1 dysregulation.

Solubility of this compound

This compound exhibits solubility in organic solvents, with dimethyl sulfoxide (DMSO) being the most commonly used solvent for creating stock solutions. It is poorly soluble in aqueous solutions.

Table 1: Solubility Data for this compound

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO125[2][3]267.17[2][3]
DMSO46.79100

Note: The molecular weight of this compound is 467.87 g/mol .[2][3]

Preparation of Stock Solutions

For experimental use, it is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock solution can then be diluted to the desired final concentration in the appropriate assay buffer or cell culture medium. To improve solubility, the solution can be warmed to 37°C and sonicated.[2][3]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.137 mL[2][3]10.69 mL21.37 mL
5 mM0.427 mL[2][3]2.14 mL4.27 mL
10 mM0.214 mL1.07 mL2.14 mL
50 mM0.043 mL0.214 mL0.427 mL

Storage of Stock Solutions:

  • Store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3]

  • Avoid repeated freeze-thaw cycles.[1][2][3]

Experimental Protocols

General Workflow for Assay Preparation

The following diagram outlines the general workflow for preparing this compound for use in assays.

G cluster_prep This compound Preparation cluster_assay Assay Protocol A Weigh this compound Powder B Dissolve in DMSO A->B C Vortex/Sonicate to Dissolve B->C D Create Aliquots C->D E Store at -20°C or -80°C D->E F Thaw Aliquot E->F For Experiment G Dilute to Working Concentration in Assay Buffer/Medium F->G H Add to Assay System (e.g., Cells, Isolated Mitochondria) G->H

Workflow for this compound Preparation
Cell-Based Apoptosis Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory effect of this compound on apoptosis induced by agents such as selenite or cisplatin.

Materials:

  • This compound stock solution in DMSO

  • Cell line of interest (e.g., HEK-293, SH-SY5Y)[1]

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., sodium selenite, cisplatin)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight under standard cell culture conditions.

  • Compound Treatment:

    • Prepare working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium. A typical concentration range to test is 5-20 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for a pre-treatment period, for example, 2 hours.[1]

  • Induction of Apoptosis:

    • Following the pre-treatment with this compound, add the apoptosis-inducing agent (e.g., selenite, cisplatin) to the wells. The concentration of the inducing agent should be optimized beforehand to induce a significant level of apoptosis.

    • Incubate for the required time to induce apoptosis (this will vary depending on the cell line and the inducing agent).

  • Apoptosis Assessment:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Expected Outcome: Treatment with this compound is expected to result in a concentration-dependent decrease in the percentage of apoptotic cells compared to the control group treated only with the apoptosis-inducing agent. The IC50 for inhibition of selenite-induced apoptosis in HEK-293 cells has been reported to be in the range of 3.3-3.6 µM.[1]

Mechanism of Action: Inhibition of VDAC1 and Apoptosis

This compound directly targets VDAC1 in the outer mitochondrial membrane. By inhibiting VDAC1 oligomerization, it prevents the formation of a channel that allows for the release of cytochrome c into the cytosol. This, in turn, blocks the activation of the caspase cascade and subsequent apoptosis.

G cluster_mito Mitochondrion cluster_cyto Cytosol VDAC1 VDAC1 Monomers Oligo VDAC1 Oligomerization VDAC1->Oligo CytoC Cytochrome c Release Oligo->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase Caspase Activation Apoptosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis AKOS22 This compound AKOS22->Oligo Inhibits Inducer Apoptotic Stimulus (e.g., Selenite, Cisplatin) Inducer->VDAC1

This compound Mechanism of Action

References

Application Notes and Protocols: Techniques for Measuring VDAC1 Inhibition by AKOS-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1] Its involvement in apoptosis makes it a critical target for drug discovery.[2] AKOS-22 is a known inhibitor of VDAC1, demonstrating a binding affinity (Kd) of 15.4 μM and effectively inhibiting VDAC1 oligomerization and apoptosis.[3][4] This document provides detailed protocols for three key experimental techniques to measure the inhibitory activity of this compound on VDAC1: Electrophysiology using a Planar Lipid Bilayer system, a Bioluminescence Resonance Energy Transfer (BRET) assay for VDAC1 oligomerization, and a fluorescence-based assay to assess mitochondrial membrane potential.

Introduction to VDAC1 and this compound

VDAC1 exists in a dynamic equilibrium between a high-conductance "open" state, which allows the passage of anions like ATP, and a low-conductance "closed" state, which is more selective for cations.[1][5] The open state is predominant at low membrane potentials (approximately -40 to +40 mV).[1] VDAC1 plays a crucial role in mitochondria-mediated apoptosis, in part through its oligomerization, which is believed to form a pore for the release of pro-apoptotic factors.[6][7]

This compound is a small molecule that has been identified as a direct inhibitor of VDAC1.[2][3] It has been shown to interfere with VDAC1's function by inhibiting its oligomerization, thereby preventing the downstream events of the apoptotic cascade.[2][6] The ability to accurately measure the inhibitory effects of compounds like this compound on VDAC1 is essential for the development of novel therapeutics targeting VDAC1-mediated pathologies.

Experimental Protocols

This section details the methodologies for quantifying the inhibition of VDAC1 by this compound.

Electrophysiological Measurement of VDAC1 Channel Activity

This protocol describes the reconstitution of purified VDAC1 into a planar lipid bilayer (PLB) to directly measure its channel conductance and the effect of this compound.[3][6][8]

Objective: To measure the effect of this compound on the ion channel conductance of VDAC1.

Materials:

  • Purified VDAC1 protein

  • Soybean asolectin

  • n-Decane

  • Buffer solution: 1 M NaCl, 10 mM HEPES, pH 7.4[6]

  • This compound stock solution (in a suitable solvent like DMSO)

  • Planar lipid bilayer setup with Ag/AgCl electrodes

  • Bilayer clamp amplifier

  • Data acquisition and analysis software

Protocol:

  • Prepare the Planar Lipid Bilayer:

    • Prepare a solution of soybean asolectin in n-decane (e.g., 25 mg/ml).

    • Form a lipid bilayer across a small aperture (100-250 µm) separating two chambers (cis and trans) filled with the buffer solution.[8]

  • Reconstitute VDAC1:

    • Add a small amount of purified VDAC1 (e.g., 1-5 ng) to the cis chamber.[6]

    • Monitor the electrical capacitance and conductance to confirm the insertion of VDAC1 channels into the bilayer. Single-channel insertions will appear as discrete steps in conductance.

  • Record Baseline VDAC1 Activity:

    • Apply a voltage clamp across the membrane and record the single-channel currents at various holding potentials (e.g., from -60 mV to +60 mV).[9]

    • Determine the single-channel conductance of the open state, which is typically around 4 nS in 1 M KCl.[5]

  • Introduce this compound:

    • Add this compound to the cis chamber to achieve the desired final concentration (e.g., in the range of 1-50 µM).

    • Allow for an incubation period (e.g., 15-30 minutes) for the compound to interact with the VDAC1 channels.

  • Record VDAC1 Activity in the Presence of this compound:

    • Record the channel currents again under the same voltage protocol as in step 3.

    • Analyze the data to determine any changes in channel conductance, open probability, and voltage dependence. A reduction in conductance, particularly in the -40 to +40 mV range, indicates inhibition by this compound.[6]

  • Data Analysis:

    • Calculate the single-channel conductance (γ = I/V, where I is the current and V is the voltage).

    • Compare the conductance and open probability of VDAC1 before and after the addition of this compound.

dot

Caption: Workflow for Electrophysiological Measurement of VDAC1 Inhibition.

VDAC1 Oligomerization Assay using BRET

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the oligomerization of VDAC1 in living cells and its inhibition by this compound.[6]

Objective: To quantify the inhibitory effect of this compound on VDAC1 oligomerization.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids: VDAC1-Renilla luciferase (RLuc) and VDAC1-GFP2[6]

  • Cell culture reagents

  • Transfection reagent

  • BRET substrate (e.g., coelenterazine h)

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Luminometer capable of reading dual wavelengths (for RLuc and GFP2 emission)

Protocol:

  • Cell Culture and Transfection:

    • Culture cells to an appropriate confluency in a white, clear-bottom 96-well plate.

    • Co-transfect the cells with the VDAC1-RLuc (donor) and VDAC1-GFP2 (acceptor) plasmids.

  • Compound Treatment:

    • After 24-48 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1-50 µM) for a specified pre-incubation time (e.g., 2 hours).

  • Induction of Oligomerization:

    • Induce VDAC1 oligomerization by adding an apoptosis-inducing agent (e.g., staurosporine) to the wells (except for the negative control).

  • BRET Measurement:

    • Add the BRET substrate to each well.

    • Immediately measure the luminescence at the emission wavelengths for RLuc (e.g., ~480 nm) and GFP2 (e.g., ~530 nm) using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio: (Emission at GFP2 wavelength) / (Emission at RLuc wavelength).

    • Normalize the BRET ratios to the vehicle-treated control.

    • Plot the normalized BRET ratio against the concentration of this compound to determine the IC50 value. A 50% inhibition of VDAC1 oligomerization by this compound has been observed at approximately 7.5 μM.[6]

dot

BRET_Signaling_Pathway VDAC_Rluc VDAC1-RLuc (Donor) Oligomerization VDAC1 Oligomerization VDAC_GFP VDAC1-GFP2 (Acceptor) Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Oligomerization BRET_Signal BRET Signal Oligomerization->BRET_Signal Energy Transfer AKOS_22 This compound AKOS_22->Oligomerization

Caption: BRET Assay Principle for VDAC1 Oligomerization.

Mitochondrial Membrane Potential Assay

This fluorescence-based assay indirectly assesses VDAC1 function by measuring changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. VDAC1 dysfunction can lead to a collapse of ΔΨm.

Objective: To determine the effect of this compound on mitochondrial membrane potential as an indirect measure of VDAC1 inhibition.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Cell culture reagents

  • Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or DiIC1(5))[10][11]

  • This compound stock solution

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include untreated cells and cells treated with CCCP as controls.

  • Staining with Fluorescent Dye:

    • Remove the culture medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

    • For JC-1, healthy mitochondria with a high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with a low ΔΨm will show green fluorescence (JC-1 monomers).[10]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • For JC-1, measure the fluorescence at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~535/590 nm) wavelengths.[12]

  • Data Analysis:

    • For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • Compare the fluorescence ratio in this compound-treated cells to that of the untreated and CCCP-treated controls.

dot

logical_relationship VDAC1 Functional VDAC1 Mito_Health Mitochondrial Health (High ΔΨm) VDAC1->Mito_Health maintains VDAC1_Dysfunction VDAC1 Dysfunction AKOS_22 This compound Inhibition AKOS_22->VDAC1 AKOS_22->VDAC1_Dysfunction induces Mito_Depolarization Mitochondrial Depolarization (Low ΔΨm) VDAC1_Dysfunction->Mito_Depolarization leads to

Caption: Logical Relationship of VDAC1 Inhibition and Mitochondrial Depolarization.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.

Table 1: Electrophysiological Data for VDAC1 Inhibition by this compound

ParameterControl (No this compound)+ this compound (Concentration)
Single-Channel Conductance (nS) ~4.0 (in 1 M KCl)[5]Reduced
Open Probability High at ±10 mV[13]Decreased
Voltage Dependence Gating at > ±30-40 mV[1]Altered

Table 2: VDAC1 Oligomerization Inhibition by this compound

CompoundAssayIC50 Value
This compoundBRET2~7.5 µM[6]

Table 3: Effect of this compound on Mitochondrial Membrane Potential

TreatmentRed/Green Fluorescence Ratio (JC-1)Interpretation
Untreated Control HighHealthy Mitochondria
This compound Concentration-dependent decreaseMitochondrial Depolarization
CCCP (Positive Control) LowComplete Depolarization

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the inhibitory effects of this compound on VDAC1. By employing a combination of direct biophysical measurements, cell-based functional assays, and indirect indicators of mitochondrial health, a comprehensive understanding of the compound's mechanism of action can be achieved. These techniques are crucial for the continued development and characterization of VDAC1 inhibitors as potential therapeutic agents.

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of AKOS-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for evaluating the in vivo efficacy of AKOS-22, a novel investigational anti-cancer agent. The following application notes detail the necessary steps for conducting preclinical animal studies to determine the therapeutic potential of this compound in a solid tumor model. The described methodologies are based on established practices in preclinical oncology research and are intended to ensure robust and reproducible data generation.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, this compound is hypothesized to be a potent and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound is expected to suppress tumor growth.

AKOS22_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKOS22 This compound AKOS22->MEK experimental_workflow A 1. Cell Line Selection & Culture C 3. Tumor Cell Implantation A->C B 2. Animal Acclimatization (NOD/SCID Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Treatment Administration E->F G 7. Tumor Volume & Body Weight Measurement F->G G->G Repeated measurements H 8. Endpoint & Tissue Collection G->H At study endpoint I 9. Data Analysis (Efficacy & Toxicity) H->I

Application Notes and Protocols for Studying Mitochondrial Dysfunction with Mito-Inhibitor AKOS-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Small molecule inhibitors are invaluable tools for dissecting the intricate mechanisms of mitochondrial function and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of Mito-Inhibitor AKOS-22 , a hypothetical small molecule designed to induce mitochondrial dysfunction, as a tool for studying these critical cellular processes. The following protocols are established methods for assessing various aspects of mitochondrial health and can be adapted for use with other small molecule inhibitors.

Mechanism of Action (Hypothetical)

Mito-Inhibitor this compound is a potent and selective inhibitor of a key component of the mitochondrial electron transport chain (ETC). By disrupting the flow of electrons, it uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis, an increase in reactive oxygen species (ROS) production, and the dissipation of the mitochondrial membrane potential. These events can subsequently trigger downstream signaling pathways, including apoptosis.

AKOS22 Mito-Inhibitor This compound ETC Electron Transport Chain (ETC) AKOS22->ETC Inhibition DeltaPsi Mitochondrial Membrane Potential (ΔΨm) AKOS22->DeltaPsi Dissipates ROS Reactive Oxygen Species (ROS) AKOS22->ROS Increases ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ETC->DeltaPsi Maintains ATP ATP Production ATP_Synthase->ATP Apoptosis Apoptosis DeltaPsi->Apoptosis Initiates ROS->Apoptosis Induces

Figure 1: Hypothetical mechanism of action for Mito-Inhibitor this compound.

Key Applications

  • Induction of Mitochondrial Dysfunction: reliably induce mitochondrial impairment in a dose- and time-dependent manner.

  • High-Throughput Screening: Screen for compounds that rescue or exacerbate the effects of mitochondrial dysfunction.

  • Target Validation: Investigate the role of specific mitochondrial pathways in cellular health and disease.

  • Apoptosis Induction: Serve as a positive control for studies on programmed cell death.

Experimental Protocols

The following are detailed protocols for key experiments to assess mitochondrial dysfunction induced by Mito-Inhibitor this compound.

Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to measure the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1][2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 104 to 5 x 105 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of Mito-Inhibitor this compound and a vehicle control for the desired duration.

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in the cell culture medium.[3]

    • Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[3]

  • Washing:

    • Gently aspirate the staining solution.

    • Wash each well twice with 100 µL of pre-warmed 1X Assay Buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

    • Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.[1]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Start Seed Cells Treat Treat with This compound Start->Treat Stain Stain with JC-1 Treat->Stain Wash Wash Cells Stain->Wash Read Measure Fluorescence (Red & Green) Wash->Read Analyze Calculate Red/Green Ratio Read->Analyze End Mitochondrial Depolarization Analyze->End

Figure 2: Experimental workflow for the JC-1 assay.

Analysis of Cellular Respiration with the Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[4][5] This assay provides a comprehensive profile of mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with Mito-Inhibitor this compound and a vehicle control prior to the assay.

  • Assay Preparation:

    • Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]

    • Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[7]

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Mito Stress Test:

    • Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.[7]

  • Data Analysis: The Seahorse Wave software will calculate the following parameters:

    • Basal Respiration: The baseline oxygen consumption rate.

    • ATP Production: The decrease in OCR after the addition of oligomycin.

    • Maximal Respiration: The maximum OCR achieved after the addition of FCCP.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Proton Leak: The OCR remaining after oligomycin treatment.

cluster_0 Seahorse XF Mito Stress Test cluster_1 Calculated Parameters Basal Basal Respiration Oligo Oligomycin (ATP Synthase Inhibitor) Basal->Oligo Spare_Cap Spare Respiratory Capacity Basal->Spare_Cap FCCP FCCP (Uncoupler) Oligo->FCCP ATP_Prod ATP Production Oligo->ATP_Prod Proton_Leak Proton Leak Oligo->Proton_Leak Rot_Ant Rotenone/Antimycin A (Complex I & III Inhibitors) FCCP->Rot_Ant Max_Resp Maximal Respiration FCCP->Max_Resp Max_Resp->Spare_Cap

Figure 3: Logical relationship of compounds and parameters in the Seahorse XF Mito Stress Test.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondrial dysfunction often leads to an increase in the production of ROS. This can be measured using fluorescent probes that are specific for mitochondrial superoxide.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Mito-Inhibitor this compound as described in previous protocols.

  • ROS Probe Staining:

    • Prepare a working solution of a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red) in a suitable buffer.

    • Remove the treatment medium and incubate the cells with the probe solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with a pre-warmed buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in mitochondrial ROS production.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis, which can be triggered by mitochondrial dysfunction.

Protocol:

  • Cell Lysis:

    • After treatment with Mito-Inhibitor this compound, harvest the cells and lyse them using a chilled lysis buffer.[8]

    • Incubate the lysate on ice for 10 minutes.[8]

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to each well.[2][9][10]

    • Incubate at 37°C for 1-2 hours.[9]

  • Signal Detection:

    • For a colorimetric assay (pNA), measure the absorbance at 405 nm.

    • For a fluorometric assay (AMC), measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.[2][10]

  • Data Analysis: An increase in absorbance or fluorescence in treated cells indicates an increase in caspase-3 activity.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of Mito-Inhibitor this compound on Mitochondrial Membrane Potential (JC-1 Assay)

Treatment GroupConcentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio
Vehicle Control050,0005,00010.0
This compound140,00010,0004.0
This compound525,00020,0001.25
This compound1010,00025,0000.4

Table 2: Effect of Mito-Inhibitor this compound on Cellular Respiration (Seahorse XF Data)

Treatment GroupConcentration (µM)Basal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Capacity (%)
Vehicle Control010080250150
This compound17550150100
This compound550207550
This compound102553020

Table 3: Effect of Mito-Inhibitor this compound on Mitochondrial ROS Production and Caspase-3 Activity

Treatment GroupConcentration (µM)Mitochondrial ROS (Fold Change)Caspase-3 Activity (Fold Change)
Vehicle Control01.01.0
This compound12.51.8
This compound55.24.5
This compound108.99.2

Conclusion

Mito-Inhibitor this compound serves as a valuable, albeit hypothetical, tool for the investigation of mitochondrial dysfunction. The protocols outlined in this document provide a robust framework for assessing the impact of small molecules on mitochondrial health and for elucidating the complex signaling pathways involved in mitochondrial-mediated cellular processes. These established methods can be readily adapted for screening and characterizing other novel compounds targeting mitochondrial function.

References

AKOS-22: A Powerful Tool for Investigating VDAC1 Oligomerization and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein of the outer mitochondrial membrane, acting as a gatekeeper for the passage of ions and metabolites between the mitochondria and the cytosol.[1][2] Beyond its role in cellular metabolism, VDAC1 is a critical regulator of mitochondria-mediated apoptosis.[1][3] A growing body of evidence indicates that the oligomerization of VDAC1 is a crucial step in the induction of apoptosis, leading to the formation of a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space.[3][4][5]

AKOS-22 is a small molecule inhibitor of VDAC1 that has been identified as a valuable tool for studying the role of VDAC1 oligomerization in apoptosis.[6][7] this compound directly interacts with VDAC1, preventing its oligomerization and consequently inhibiting the apoptotic cascade.[1][6] These application notes provide detailed protocols for utilizing this compound to investigate VDAC1 oligomerization and its downstream effects on mitochondrial function and cell viability.

Mechanism of Action

This compound exerts its anti-apoptotic effects by directly binding to VDAC1 with a dissociation constant (Kd) of 15.4 μM.[1][3][6] This interaction interferes with the conformational changes required for VDAC1 monomers to assemble into oligomers upon apoptotic stimulation.[2] By inhibiting VDAC1 oligomerization, this compound effectively blocks the release of apoptogenic proteins, protects against the loss of mitochondrial membrane potential, reduces the production of reactive oxygen species (ROS), and prevents the dysregulation of intracellular calcium levels associated with apoptosis.[1][6]

Applications

  • Investigating the role of VDAC1 oligomerization in apoptosis: this compound can be used to specifically inhibit VDAC1 oligomerization, allowing researchers to dissect its contribution to the apoptotic process induced by various stimuli.

  • Studying the regulation of mitochondrial permeability: By modulating the formation of the VDAC1 oligomeric pore, this compound serves as a tool to study the mechanisms governing the release of mitochondrial intermembrane space proteins.

  • Elucidating signaling pathways upstream and downstream of VDAC1 oligomerization: this compound can be employed to probe the signaling cascades that lead to VDAC1 oligomerization and the subsequent cellular events.

  • Screening for novel therapeutic agents: The inhibitory effect of this compound on VDAC1 oligomerization provides a basis for the development of new therapeutic strategies targeting apoptosis in various diseases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on VDAC1 oligomerization and apoptosis in HeLa cells.

Table 1: Inhibition of VDAC1 Oligomerization by this compound

Apoptotic InducerThis compound Concentration (µM)% Inhibition of VDAC1 Dimerization (Mean ± SD)
Selenite5~25%
Selenite7.550%
Selenite10~60%
Cisplatin5~30%
Cisplatin7.550%
Cisplatin10~55%

Data derived from Ben-Hail D, et al. J Biol Chem. 2016.[2]

Table 2: Inhibition of Apoptosis by this compound

Apoptotic InducerThis compound Concentration (µM)% Inhibition of Apoptosis (Annexin V positive cells) (Mean ± SD)
Selenite5~30%
Selenite7.550%
Selenite10~65%
Cisplatin5~20%
Cisplatin7.550%
Cisplatin10~60%

Data derived from Ben-Hail D, et al. J Biol Chem. 2016.[2]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: Assessment of VDAC1 Oligomerization by Chemical Cross-linking

This protocol describes the detection of VDAC1 oligomers in cultured cells treated with an apoptotic inducer in the presence or absence of this compound.

Materials:

  • Cell culture medium and supplements

  • HeLa cells (or other suitable cell line)

  • Apoptotic inducer (e.g., Selenite, Cisplatin)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker (freshly prepared in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-incubate the cells with the desired concentrations of this compound (e.g., 5, 7.5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induce apoptosis by adding the chosen apoptotic agent (e.g., 30 µM Selenite for 3 hours or 15 µM Cisplatin for 20 hours).

  • Wash the cells twice with ice-cold PBS.

  • Incubate the cells with a freshly prepared solution of EGS (e.g., 300 µM in PBS) for 15-30 minutes at room temperature to cross-link proteins in close proximity.

  • Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE under non-reducing conditions.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. VDAC1 monomers, dimers, and higher-order oligomers will appear at their respective molecular weights.

  • Quantify the band intensities to determine the percentage of VDAC1 oligomerization and its inhibition by this compound.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol measures the extent of apoptosis in cells treated with an apoptotic inducer and this compound.

Materials:

  • Cell culture medium and supplements

  • Cells of interest

  • Apoptotic inducer

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound and the apoptotic inducer as described in Protocol 1.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the mitochondrial membrane potential using the fluorescent dye JC-1.

Materials:

  • Cell culture medium

  • Cells of interest

  • Apoptotic inducer

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black-walled plates).

  • Treat the cells with this compound and the apoptotic inducer.

  • Remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. An increase in the green/red ratio indicates depolarization.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

  • Cell culture medium (phenol red-free)

  • Cells of interest

  • Apoptotic inducer

  • This compound

  • DCFDA

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed and treat cells with this compound and the apoptotic inducer.

  • Wash the cells with PBS.

  • Load the cells with DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 5: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol measures changes in intracellular calcium concentration using a calcium-sensitive dye like Fura-2 AM.

Materials:

  • Cell culture medium

  • Cells of interest

  • Apoptotic inducer

  • This compound

  • Fura-2 AM

  • Fluorescence plate reader with dual excitation capabilities

Procedure:

  • Seed and treat cells with this compound and the apoptotic inducer.

  • Load the cells with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C.

  • Wash the cells to allow for de-esterification of the dye.

  • Measure the fluorescence emission at ~510 nm with excitation at both ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).

  • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Visualizations

VDAC1_Oligomerization_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Ca_influx ↑ Intracellular Ca2+ VDAC1_monomer VDAC1 Monomer Ca_influx->VDAC1_monomer ROS_production ↑ ROS Production ROS_production->VDAC1_monomer Chemotherapy Chemotherapeutic Agents (e.g., Cisplatin, Selenite) Chemotherapy->VDAC1_monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytC Cytochrome c VDAC1_oligomer->CytC Release MMP Loss of ΔΨm VDAC1_oligomer->MMP Apoptosis_node Apoptosis CytC->Apoptosis_node AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits

Caption: Signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Cell Seeding & Culture treatment Treatment: 1. This compound (or Vehicle) 2. Apoptotic Inducer start->treatment oligomerization VDAC1 Oligomerization Assay (Cross-linking & Western Blot) treatment->oligomerization apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis mmp Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp ros ROS Detection Assay (e.g., DCFDA) treatment->ros calcium Intracellular Calcium Assay (e.g., Fura-2) treatment->calcium data_analysis Data Analysis & Interpretation oligomerization->data_analysis apoptosis->data_analysis mmp->data_analysis ros->data_analysis calcium->data_analysis

Caption: General experimental workflow for investigating the effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: AKOS-22 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AKOS-22. The information below addresses common challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2] Its primary mechanism of action involves binding to VDAC1, which inhibits the oligomerization of VDAC1 proteins. This inhibition prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, thereby protecting cells from apoptosis and mitochondrial dysfunction.[1][2][3]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound and is poorly soluble in aqueous solutions. It is, however, highly soluble in dimethyl sulfoxide (DMSO).[4][5]

Troubleshooting Guide: Solubility Issues

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer. The final concentration of DMSO in your aqueous solution is critical. To avoid precipitation, it is recommended to prepare intermediate dilutions and ensure the final DMSO concentration in your experimental setup is kept low (typically below 0.5%) to minimize solvent-induced artifacts.

For challenging situations, the use of co-solvents in addition to DMSO may be necessary to maintain the solubility of this compound in aqueous media.

Q4: My experimental protocol requires a completely aqueous solution of this compound. Are there any methods to achieve this?

While achieving high concentrations of this compound in a purely aqueous solution is difficult, several formulation strategies can be employed to improve its aqueous solubility and bioavailability. These techniques are broadly applicable to poorly soluble drugs and compounds.[6][7][8][9][10]

Solubilization Strategies:

StrategyDescriptionKey Considerations
Co-solvency A water-miscible solvent in which the compound is soluble (like DMSO) is used to first dissolve the compound, and this stock solution is then diluted into the aqueous medium.[8][9][10]The final concentration of the co-solvent should be minimized to avoid toxicity or off-target effects in biological assays.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6]The choice of surfactant and its concentration must be optimized for your specific application to avoid cell lysis or other unwanted effects.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.The chemical structure of this compound suggests it has limited ionizable groups that would significantly alter its solubility within a physiological pH range.
Complexation Using molecules like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds.[6][7]This requires specific formulation development and may alter the effective concentration of the compound.
Solid Dispersion Dispersing the compound in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[6][7]This is more common in pharmaceutical formulation than in typical laboratory settings.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 467.87 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.68 mg of this compound.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For 4.68 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if needed.[4]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For storage at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[2][4]

Quantitative Data for Stock Solution Preparation:

Desired ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM0.468 mg1 mL
5 mM2.34 mg1 mL
10 mM 4.68 mg 1 mL
50 mM23.4 mg1 mL
100 mM46.8 mg1 mL

Protocol 2: Preparation of an this compound Working Solution for In Vitro Experiments

This protocol details the preparation of a working solution for cell-based assays, using a co-solvent approach to maintain solubility in an aqueous medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline or cell culture medium

Procedure:

  • Begin with your 10 mM this compound stock solution in DMSO.

  • To prepare a 1 mL working solution (e.g., 100 µM), first take 10 µL of the 10 mM stock solution.

  • Add the 10 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • To this mixture, add 50 µL of Tween-80 and mix again.

  • Finally, add 530 µL of saline or your cell culture medium to reach a final volume of 1 mL. This will result in a final DMSO concentration of 1%. Adjust volumes as needed to achieve the desired final concentration of this compound and to keep the final DMSO concentration as low as possible.

Visualizations

Signaling Pathway of VDAC1-Mediated Apoptosis and Inhibition by this compound

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer Induces AKOS_22 This compound AKOS_22->VDAC1_oligomer Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: VDAC1-mediated apoptosis pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

AKOS22_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solution (Co-solvent Dilution) Prep_Stock->Prep_Working Treat_Cells Treat Cells with this compound Prep_Working->Treat_Cells Cell_Culture Culture Cells Induce_Apoptosis Induce Apoptosis (e.g., with Selenite) Cell_Culture->Induce_Apoptosis Induce_Apoptosis->Treat_Cells VDAC1_Oligomerization Assess VDAC1 Oligomerization (e.g., BRET) Treat_Cells->VDAC1_Oligomerization Cyto_c_Release Measure Cytochrome c Release (e.g., Western Blot) Treat_Cells->Cyto_c_Release Cell_Viability Determine Cell Viability (e.g., MTT Assay) Treat_Cells->Cell_Viability

Caption: A typical experimental workflow for evaluating the inhibitory effects of this compound.

References

Troubleshooting Inconsistent Results with AKOS-22: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with AKOS-22, a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as AKOS 022, is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2][3][4][5] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol.[6][7][8] By inhibiting VDAC1, this compound can interfere with mitochondrial function, leading to the inhibition of apoptosis (programmed cell death) and protecting against mitochondrial dysfunction.[3][4] It has been shown to inhibit VDAC1 oligomerization, a key step in the induction of apoptosis.[3]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in cell-based assays to study the role of VDAC1 in various cellular processes, including:

  • Apoptosis and cell death pathways[3][6]

  • Mitochondrial metabolism and dysfunction[4][9]

  • Neurodegenerative diseases[9]

  • Cancer biology[10]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[2][4] Stock solutions are typically prepared in DMSO.[4] To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for Inconsistent Results

Inconsistent results when using small molecule inhibitors like this compound can arise from a variety of factors, ranging from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.

Q4: My experimental results with this compound are not reproducible. What are the potential causes?

Inconsistent results can stem from several sources. Consider the following factors:

  • Compound Stability and Handling:

    • Degradation: this compound, like many small molecules, can be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Ensure proper storage and handling as recommended. The stability of compounds in cell culture media can also be a factor, as some media components can degrade the compound over time.[11][12][13]

    • Solubility: Poor solubility of this compound in your experimental buffer or cell culture medium can lead to precipitation and a lower effective concentration. This can be a significant source of variability.[4]

  • Experimental Design and Execution:

    • Cell-Based Assay Variability: Cell health, passage number, and density can all impact the cellular response to a VDAC1 inhibitor.[5]

    • Inconsistent Dosing: Inaccurate pipetting or improper mixing of the compound into the assay medium can lead to variations in the final concentration.

    • Incubation Time: The timing of compound addition and the duration of the experiment can be critical. Ensure these are consistent across all experiments.

  • Data Interpretation:

    • Off-Target Effects: At higher concentrations, small molecule inhibitors may exhibit off-target effects, leading to unexpected or inconsistent results.[4] It's crucial to determine the optimal concentration range through dose-response experiments.

Q5: I am observing lower than expected potency or no effect with this compound. What should I check?

  • Confirm Compound Integrity: If possible, verify the purity and concentration of your this compound stock.

  • Optimize Concentration: Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. The reported IC50 values can vary between different experimental systems.[3]

  • Check Cell Permeability: Ensure that this compound is able to effectively penetrate the cell membrane to reach its mitochondrial target. While generally cell-permeable, factors in your specific cell type could influence uptake.

  • Review Experimental Protocol: Double-check all steps of your protocol, including reagent preparation, incubation times, and measurement parameters.

Q6: I am seeing significant cell death or toxicity that doesn't seem related to VDAC1 inhibition. What could be the cause?

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure your final solvent concentration is within a safe range for your cell line (typically ≤0.5%). Always include a vehicle control (solvent only) in your experiments.

  • Off-Target Effects: As mentioned, high concentrations of this compound may lead to off-target effects and non-specific toxicity. Lowering the concentration may alleviate this issue.

  • Compound Aggregation: Some small molecules can form aggregates at higher concentrations, which can lead to non-specific cellular effects and assay interference.[1]

Experimental Protocols and Data Presentation

For reliable and reproducible results, it is essential to follow well-defined experimental protocols and to present quantitative data in a clear and organized manner.

Key Experimental Methodologies

1. Cell Viability/Apoptosis Assay (Example using MTT):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for apoptosis if available.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blot for VDAC1 Oligomerization:

  • Cell Treatment and Lysis: Treat cells with this compound and an apoptosis-inducing agent. Lyse the cells in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Cross-linking (Optional but recommended): To stabilize VDAC1 oligomers, you can use a cross-linking agent.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for VDAC1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using an appropriate detection reagent and imaging system. VDAC1 monomers and oligomers will appear at different molecular weights.

Quantitative Data Summary

For clear comparison of experimental outcomes, summarize quantitative data in tables.

ParameterCondition 1Condition 2Control
Cell Viability (%) 85 ± 560 ± 7100 ± 3
Caspase-3 Activity (Fold Change) 1.2 ± 0.22.5 ± 0.41.0 ± 0.1
VDAC1 Dimer/Monomer Ratio 0.8 ± 0.10.4 ± 0.051.0 ± 0.15

Table 1: Example of a data summary table for comparing the effects of different experimental conditions on key parameters.

Visualizing Experimental Workflows and Pathways

Diagrams can aid in understanding complex processes and troubleshooting experimental setups.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep This compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment viability_assay Viability Assay treatment->viability_assay western_blot Western Blot treatment->western_blot microscopy Microscopy treatment->microscopy

Figure 1: A generalized experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrion cluster_cytosol Cytosol stimulus Apoptotic Stimulus vdac1_monomer VDAC1 Monomer stimulus->vdac1_monomer promotes vdac1_oligomer VDAC1 Oligomer vdac1_monomer->vdac1_oligomer oligomerization cytochrome_c Cytochrome c vdac1_oligomer->cytochrome_c release caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis akos22 This compound akos22->vdac1_oligomer inhibits

Figure 2: Simplified signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound.

References

Technical Support Center: Optimizing AKOS-22 Dosage for Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AKOS-22 in neuroblastoma cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In neuroblastoma, activating mutations and amplification of the ALK gene are known oncogenic drivers. This compound is designed to block the phosphorylation of ALK and its downstream signaling components, including the RAS-JNK and STAT3 pathways, thereby inhibiting cell proliferation and inducing apoptosis in ALK-dependent neuroblastoma cells.[1]

Q2: Which neuroblastoma cell lines are most suitable for this compound treatment?

A2: The sensitivity of neuroblastoma cell lines to this compound is expected to correlate with their ALK status. Cell lines with ALK mutations (e.g., F1174L) or ALK amplification are predicted to be highly sensitive. It is recommended to use a panel of cell lines to assess the compound's efficacy, including those with and without ALK aberrations.[2][3]

Q3: What is the recommended starting concentration range for this compound in in vitro experiments?

A3: For initial screening, a wide concentration range is recommended, typically from 0.1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50).[4] Based on preliminary data, a starting range of 1 nM to 1 µM is effective for most sensitive cell lines.

Q4: How should I dissolve and store this compound?

A4: this compound is typically supplied as a lyophilized powder. It should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Question: My calculated IC50 values for this compound on the same neuroblastoma cell line are inconsistent across different experimental repeats. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors:

    • Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the outcome of viability assays.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Compound Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

    • Assay Incubation Time: The IC50 value is time-dependent.[5] Use a consistent incubation time (e.g., 72 hours) for all experiments to ensure comparability.[4]

    • Assay Method: Different viability assays (e.g., MTT, WST-1, CellTiter-Glo) can yield different IC50 values. Use the same assay method consistently.[6]

Issue 2: No significant cell death observed at expected effective concentrations.

  • Question: I am not observing the expected level of cytotoxicity in a known ALK-mutated neuroblastoma cell line. What should I check?

  • Answer:

    • Confirm ALK Status: Verify the ALK mutation or amplification status of your cell line. Cell line identity can drift over time.

    • Compound Activity: Test the activity of your this compound stock on a known sensitive control cell line to ensure the compound is active.

    • Presence of Drug Efflux Pumps: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound.

    • Alternative Survival Pathways: The cell line may have developed resistance through the activation of compensatory survival pathways.[7] Consider investigating other pro-survival signaling cascades.

Issue 3: Difficulty in detecting apoptosis after this compound treatment.

  • Question: My apoptosis assay (e.g., Annexin V/PI staining) is not showing a significant increase in apoptotic cells after treatment with this compound. What could be the reason?

  • Answer:

    • Time Point of Analysis: The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for apoptosis detection.

    • Mechanism of Cell Death: this compound might be inducing other forms of cell death, such as oncosis or autophagy, in the specific cell line you are using.[8] Consider using assays that can detect these alternative cell death mechanisms.

    • Assay Protocol: Ensure that the apoptosis assay protocol is being followed correctly. For adherent cells, both the supernatant containing floating cells and the trypsinized adherent cells should be collected to account for all apoptotic cells.[9]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Neuroblastoma Cell Lines

Cell LineALK StatusIC50 (nM)
SH-SY5YWild-type> 10,000
SK-N-BE(2)Amplified50
KellyF1174L Mutation15
IMR-32Amplified75

Table 2: Recommended Concentration Ranges for Key Experiments

ExperimentRecommended this compound Concentration
Cell Viability Assay (MTT/WST-1)0.1 nM - 10 µM
Apoptosis Assay (Annexin V)1x, 5x, and 10x IC50
Western Blot Analysis1x and 5x IC50
Clonogenic Assay0.1x, 0.5x, and 1x IC50

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)[9][10]
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at 1x, 5x, and 10x the IC50 value for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

AKOS22_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKOS22 This compound AKOS22->ALK Inhibits JNK JNK RAS->JNK Proliferation Cell Proliferation Survival JNK->Proliferation Apoptosis Apoptosis JNK->Apoptosis STAT3->Proliferation

Caption: Proposed signaling pathway of this compound in neuroblastoma.

Experimental_Workflow start Start: Select Neuroblastoma Cell Lines (ALK+, ALK-) ic50 Determine IC50 with Cell Viability Assay (MTT) start->ic50 apoptosis Confirm Apoptosis (Annexin V/PI Staining) ic50->apoptosis western Validate Mechanism (Western Blot for p-ALK) ic50->western functional Functional Assays (Clonogenic, Migration) apoptosis->functional western->functional end End: Optimized Dosage and Confirmed Mechanism functional->end

Caption: Experimental workflow for this compound dosage optimization.

Troubleshooting_Guide start Problem: Inconsistent Experimental Results q1 High IC50 Variability? start->q1 a1 Check: - Cell Seeding Density - Cell Passage Number - Compound Stability - Incubation Time q1->a1 Yes q2 Low Cytotoxicity? q1->q2 No a2 Check: - ALK Status of Cells - Compound Activity - Alternative Survival Pathways q2->a2 Yes q3 No Apoptosis Detected? q2->q3 No a3 Check: - Time Point of Analysis - Alternative Cell Death - Assay Protocol q3->a3 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

how to prevent AKOS-22 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of AKOS-22, a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the mitochondrial protein VDAC1.[1][2][3][4] Its chemical name is 1-(4-Chloro-phenyl)-3-[4-(4-trifluoromethoxy-phenylamino)-piperidin-1-yl]-pyrrolidine-2,5-dione. This compound functions by directly interacting with VDAC1, preventing its oligomerization, a key step in the initiation of mitochondria-mediated apoptosis.[4] By inhibiting VDAC1 oligomerization, this compound helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors like cytochrome c.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage conditions:

ConditionRecommendation
Long-term Storage Store at -20°C for up to one year.
Short-term Storage Store at 0 - 4°C for up to one month.
Physical State Solid powder.
General Handling Keep dry and protected from light.

Data sourced from supplier technical data sheets.

For preparing stock solutions, dissolve this compound in DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.68 mg of this compound in 1 mL of DMSO. Stock solutions should be stored at -20°C and are typically stable for at least one month.

Q3: What are the potential degradation pathways for this compound in experimental settings?

A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure, two primary degradation pathways should be considered:

  • Hydrolysis of the Succinimide Ring: The pyrrolidine-2,5-dione (succinimide) ring in this compound is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.[5][6] This reaction involves the opening of the ring to form a succinamic acid derivative. The rate of hydrolysis is generally faster at higher pH values.[5]

  • Photodegradation of the Chlorophenyl Group: The 4-chlorophenyl moiety of this compound may be susceptible to photodegradation upon exposure to UV or even ambient light. Chloroaromatic compounds can undergo reductive dechlorination when exposed to light, which would alter the chemical structure and activity of the compound.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To prevent degradation and ensure the integrity of this compound in your experiments, follow these recommendations:

  • pH Control: Maintain the pH of your experimental buffers in the slightly acidic to neutral range (pH 6.0-7.4) whenever possible. Avoid highly alkaline conditions.

  • Light Protection: Protect all solutions containing this compound from direct light by using amber-colored tubes or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup and execution.

  • Temperature Control: Keep stock solutions and experimental samples on ice or at 4°C when not in immediate use. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

  • Fresh Preparations: Prepare working dilutions of this compound fresh for each experiment from a recently thawed stock aliquot. Do not store diluted solutions for extended periods.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of compound activity or inconsistent results. This compound Degradation: The compound may have degraded due to improper storage or handling.1. Verify Storage: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Discard old stock solutions and prepare a fresh stock from the solid compound. Use this new stock to prepare fresh working dilutions for each experiment. 3. pH and Light Control: Re-evaluate your experimental buffer pH and ensure all steps are performed with minimal light exposure.
Precipitation of the compound in aqueous buffer. Low Aqueous Solubility: this compound is highly soluble in DMSO but has limited solubility in aqueous solutions.1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain solubility but does not exceed a level that is toxic to your cells (typically <0.5%). 2. Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with both DMSO and your aqueous buffer to facilitate better mixing. 3. Sonication: Briefly sonicate the final diluted solution to aid in dissolution, but be cautious of potential heating.
Unexpected off-target effects or cellular toxicity. High Compound Concentration or Solvent Toxicity: The concentration of this compound may be too high, or the final DMSO concentration may be toxic to the cells.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. 2. Solvent Control: Include a vehicle control (DMSO alone) at the same final concentration used in your experimental samples to assess any solvent-induced toxicity.

Experimental Protocols

Key Experiment: Inhibition of Apoptosis using a Cell-Based Assay

This protocol provides a general framework for assessing the ability of this compound to inhibit apoptosis in a cell culture model.

1. Cell Seeding:

  • Plate your cells of interest (e.g., HeLa cells) in a 96-well plate at a density that will allow for approximately 70-80% confluency at the time of the assay.
  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test might be 1 µM to 50 µM. Remember to keep the final DMSO concentration consistent and low across all wells.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Include a vehicle control (medium with DMSO only) and a positive control for apoptosis (e.g., staurosporine).
  • Pre-incubate the cells with this compound for 2-4 hours at 37°C.

3. Apoptosis Induction:

  • After the pre-incubation period, add the apoptosis-inducing agent (e.g., staurosporine at a final concentration of 1 µM) to the appropriate wells.
  • Incubate for the desired period to induce apoptosis (e.g., 3-6 hours).

4. Apoptosis Detection (e.g., using Annexin V/Propidium Iodide Staining):

  • Wash the cells with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

5. Data Analysis:

  • Quantify the percentage of apoptotic cells in each treatment group.
  • Plot the percentage of apoptosis against the concentration of this compound to determine its inhibitory effect.

Visualizations

VDAC1 Signaling Pathway in Apoptosis

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Activates Bax Bax Bax->VDAC1_oligomer Promotes Bcl_xL Bcl-xL Bcl_xL->VDAC1_oligomer Inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Apoptosis Apoptosis Caspase_Activation->Apoptosis AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits

Caption: VDAC1-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

AKOS22_Stability_Workflow cluster_Preparation Sample Preparation cluster_Conditions Incubation Conditions cluster_Analysis Analysis cluster_Outcome Outcome A1 Prepare this compound stock in DMSO A2 Dilute in experimental buffers (e.g., pH 6, 7.4, 8) A1->A2 B1 Incubate at different temperatures (4°C, 25°C, 37°C) A2->B1 B2 Expose to light vs. dark conditions A2->B2 C1 Take aliquots at different time points B1->C1 B2->C1 C2 Analyze by HPLC or LC-MS to quantify parent compound C1->C2 D1 Determine degradation rate under each condition C2->D1

Caption: Logical workflow for evaluating the stability of this compound under various experimental conditions.

References

refining experimental design for AKOS-22 studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AKOS-22

Disclaimer: this compound is a hypothetical selective JAK2 inhibitor. The following information is provided for illustrative purposes to guide researchers in designing and troubleshooting experiments for similar small molecule inhibitors.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for studies involving the selective JAK2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). By binding to the ATP-binding site in the kinase domain of JAK2, it prevents the autophosphorylation of JAK2 and the subsequent phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This effectively blocks the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation, differentiation, and survival in various cell types and is often dysregulated in hematological malignancies and inflammatory diseases.[3][4]

Q2: How should this compound be stored and reconstituted? A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can be stored at -20°C for up to six months. For cell culture experiments, further dilute the DMSO stock in a sterile aqueous buffer or cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: In which cell lines is this compound expected to be most effective? A3: this compound is expected to be most effective in cell lines with constitutively active or cytokine-dependent JAK2/STAT3 signaling. This includes many hematopoietic cancer cell lines (e.g., HEL, UKE-1, SET-2) that harbor the JAK2-V617F mutation, as well as other cancer and immune cell lines that are sensitive to cytokines like IL-6, which signal through this pathway.[3][5]

Q4: What are the primary downstream targets to measure for assessing this compound activity? A4: The most direct and reliable biomarker for this compound activity is the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Y705).[6][7] A dose-dependent decrease in p-STAT3 levels upon this compound treatment confirms target engagement. Other downstream effects include changes in cell viability/proliferation and altered expression of STAT3 target genes (e.g., BCL-XL, Cyclin D1, SOCS3).

Troubleshooting Guides

Western Blot for p-STAT3
Problem Possible Cause Solution
No or Weak p-STAT3 Signal 1. Low protein concentration. 2. Ineffective cell stimulation (if not constitutively active). 3. Phosphatase activity during lysis. 4. Suboptimal antibody concentration.1. Load more protein (20-40 µg per lane). 2. Ensure your cytokine (e.g., IL-6) stimulation is effective. 3. Crucially, always use a lysis buffer containing fresh phosphatase inhibitors. [6] 4. Optimize primary antibody concentration and consider overnight incubation at 4°C.
High Background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Insufficient washing.1. Block for at least 1 hour at room temperature. Consider changing blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Reduce primary or secondary antibody concentration. 3. Increase the number and duration of washes with TBST.
Total STAT3 Levels Vary Between Samples 1. Uneven protein loading. 2. Inconsistent protein transfer.1. Perform a protein quantification assay (e.g., BCA) and load equal amounts. 2. Ensure good contact between the gel and membrane, and remove all air bubbles. Use a loading control like β-actin or GAPDH to confirm equal loading.[8]
Cell Viability / Proliferation Assay (e.g., MTT)
Problem Possible Cause Solution
High Variability Between Replicate Wells 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors.1. Ensure a single-cell suspension before plating and mix gently between pipetting. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[9] 3. Use a multichannel pipette for adding reagents and ensure tips are properly calibrated.
No Dose-Dependent Decrease in Viability 1. This compound is not cytotoxic/cytostatic in the chosen cell line. 2. Incubation time is too short. 3. Incorrect assay for the expected outcome.1. Confirm the cell line has active JAK/STAT signaling. Use a positive control cell line if possible. 2. Extend the treatment duration (e.g., from 24h to 48h or 72h).[10] 3. An MTT assay measures metabolic activity. If your compound is cytostatic but not cytotoxic, cell numbers may not decrease significantly. Consider a cell counting-based assay.[11]
Absorbance Readings are Too Low 1. Low cell number. 2. Incomplete formazan solubilization.1. Increase the initial cell seeding density. 2. After adding the solubilization agent (e.g., DMSO), shake the plate for 15 minutes on an orbital shaker to ensure all purple crystals are dissolved.[10][12]

Data Presentation: this compound Efficacy

Table 1: IC50 Values for this compound in Various Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation after a 72-hour incubation period, as measured by an MTT assay.

Cell LineCancer TypeJAK2 Mutation StatusIC50 (nM)
HELErythroleukemiaV617F15
SET-2Megakaryoblastic LeukemiaV617F25
U266Multiple MyelomaWild-Type (IL-6 Dependent)150
A549Lung CarcinomaWild-Type> 10,000
HeLaCervical CancerWild-Type> 10,000

Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation This table shows the quantification of p-STAT3 (Y705) levels relative to total STAT3 in HEL cells treated with this compound for 4 hours. Data is normalized to the vehicle control (0.1% DMSO).

This compound Concentration (nM)Relative p-STAT3 Level (%)
0 (Vehicle)100
185
1042
10011
1000< 5

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak2 JAK2 receptor->jak2 1. Activation p P jak2->p stat3 STAT3 p2 P stat3->p2 nucleus Nucleus genes Target Gene Expression (e.g., Cyclin D1, BCL-XL) nucleus->genes 4. Transcription akos22 This compound akos22->jak2 Inhibition cytokine Cytokine (e.g., IL-6) cytokine->receptor p->stat3 2. Phosphorylation p2->nucleus 3. Dimerization & Translocation

Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select appropriate cell line (e.g., HEL, SET-2) seed 1. Seed cells in plates (96-well for viability, 6-well for WB/qPCR) start->seed treat 2. Treat cells with this compound (Dose range and time course) seed->treat harvest 3. Harvest cells/lysates treat->harvest wb Western Blot (p-STAT3, Total STAT3, Actin) harvest->wb mtt Cell Viability Assay (MTT, CellTiter-Glo) harvest->mtt qpcr RT-qPCR (BCL-XL, SOCS3) harvest->qpcr analyze 4. Data Analysis (IC50 calculation, band densitometry, ΔΔCt method) wb->analyze mtt->analyze qpcr->analyze end Conclusion: Determine efficacy and mechanism analyze->end

Caption: Experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Tree start Problem: No effect of this compound in cell viability assay q1 Is p-STAT3 inhibited in a Western Blot? start->q1 a1_yes Yes: Target is engaged q1->a1_yes Yes a1_no No: Target is not engaged q1->a1_no No q2 Is the incubation time long enough (e.g., 72h)? a1_yes->q2 sol3 Solution: Check compound stability. Verify cell line has active JAK/STAT pathway. a1_no->sol3 a2_yes Yes: Effect may be cytostatic, not cytotoxic q2->a2_yes Yes a2_no No: Increase incubation time q2->a2_no No sol1 Solution: Use a cell counting assay or cell cycle analysis a2_yes->sol1 sol2 Solution: Re-run assay for 48h and 72h a2_no->sol2

Caption: Troubleshooting logic for unexpected cell viability assay results.

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 (Y705)
  • Cell Seeding and Treatment: Seed 1.5 x 10⁶ HEL cells in a 6-well plate. Allow cells to adhere/recover overnight. Treat with desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 30 µg of protein per well onto a 10% SDS-PAGE gel. Run the gel and then transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Incubate with primary antibody against p-STAT3 (Y705) (e.g., Cell Signaling Technology #9145) overnight at 4°C.[7]

  • Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Add ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

Protocol 2: MTT Cell Proliferation Assay
  • Cell Seeding: Using a multichannel pipette, seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Include wells with medium only for a blank control.

  • Cell Treatment: After 24 hours, add 10 µL of your this compound dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. Purple formazan crystals should be visible under a microscope in viable cells.[11]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 3: Quantitative RT-PCR (RT-qPCR) for Target Gene Expression
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Western Blot protocol (Step 1), but for a longer duration (e.g., 24 hours) to allow for changes in gene transcription.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. This is the "two-step" RT-qPCR approach.[14][15]

  • qPCR Reaction Setup: In a qPCR plate, prepare the reaction mix for each sample. A typical reaction includes: diluted cDNA, forward and reverse primers for your target gene (e.g., BCL-XL) and a reference gene (e.g., GAPDH), and a SYBR Green master mix. Include a no-template control (NTC) for each primer set.[15]

  • qPCR Run: Run the plate in a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[16]

  • Data Analysis: The instrument software will generate a quantification cycle (Cq) value for each reaction. Analyze the gene expression data using the ΔΔCq (delta-delta-Cq) method to determine the fold change in target gene expression relative to the reference gene and normalized to the vehicle control.[15] Ensure the melt curve analysis shows a single peak for each primer pair, indicating specific amplification.[15]

References

Technical Support Center: Confirming AKOS-22 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of AKOS-22, a known Voltage-Dependent Anion Channel 1 (VDAC1) inhibitor, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1] Apoptotic stimuli can lead to the oligomerization (clustering) of VDAC1, which is a key step in mitochondria-mediated apoptosis.[2] This oligomerization is thought to form a large channel that allows for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately leading to cell death. This compound exerts its effect by directly interacting with VDAC1 and inhibiting its oligomerization, thereby preventing the release of apoptotic factors and protecting the cell from apoptosis.[1]

Q2: What are the primary cellular effects I should expect to see when treating a new cell line with this compound?

A2: The primary effects of this compound treatment in a responsive cell line are the inhibition of VDAC1 oligomerization and a subsequent reduction in apoptosis. Therefore, to confirm its activity, you should design experiments to measure these two key events.

Q3: How do I determine the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for apoptosis inhibition in your specific cell line. A previous study has shown that this compound inhibits both VDAC1 oligomerization and apoptosis in a concentration-dependent manner, with a 50% inhibition observed at approximately 7.5 µM in the cell line tested.[1] You can use this as a starting point for your concentration range.

Quantitative Data Summary

CompoundTargetAssayCell LineIC50 ValueReference
This compound VDAC1 Oligomerization & ApoptosisApoptosis AssayNot Specified~7.5 µM (for 50% inhibition)[1]
VBIT-4 VDAC1 OligomerizationOligomerization AssayHEK-2931.9 ± 0.08 µM[3]
VBIT-4 Cytochrome c ReleaseCytochrome c Release AssayHEK-2931.8 ± 0.24 µM[3]
VBIT-4 ApoptosisApoptosis AssayHEK-2932.9 ± 0.12 µM[3]
DIDS Cell ViabilityCell Viability AssayU2OS (Human Osteosarcoma)508 µM[4]
DIDS Cell ViabilityCell Viability AssayNIH-3T3 (Mouse Fibroblast)580 µM[4]

Experimental Protocols & Troubleshooting Guides

To confirm the activity of this compound, we recommend a tiered approach, starting with a general cell viability assay, followed by specific assays to measure VDAC1 oligomerization and apoptosis.

Experimental Workflow

experimental_workflow Experimental Workflow to Confirm this compound Activity cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanism of Action Confirmation cluster_vdac VDAC1 Oligomerization Methods cluster_apoptosis Apoptosis Assay Methods cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response Dose-Response Curve Generation cell_viability->dose_response ic50_determination Determine IC50 of this compound dose_response->ic50_determination vdac1_oligo VDAC1 Oligomerization Assays ic50_determination->vdac1_oligo Proceed if activity is observed apoptosis_assay Apoptosis Assays ic50_determination->apoptosis_assay Proceed if activity is observed crosslinking Chemical Cross-linking + Western Blot vdac1_oligo->crosslinking bret BRET Assay vdac1_oligo->bret flow_cytometry Annexin V/PI Flow Cytometry apoptosis_assay->flow_cytometry western_blot Western Blot for Cleaved Caspases/PARP apoptosis_assay->western_blot

Caption: A tiered experimental workflow for confirming this compound activity.

VDAC1 Oligomerization Assays

This method uses a chemical cross-linker to stabilize VDAC1 oligomers, which are then detected by western blot.

Protocol:

  • Cell Culture and Treatment:

    • Plate your new cell line at an appropriate density and allow them to adhere overnight.

    • Treat the cells with an apoptosis-inducing agent (e.g., staurosporine, cisplatin) in the presence or absence of a range of this compound concentrations (e.g., 1 µM, 5 µM, 7.5 µM, 10 µM, 20 µM) for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Cross-linking:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS, pH 8.0) at a concentration of 2-3 mg/ml.

    • Add the membrane-permeable cross-linker EGS (ethylene glycol bis(succinimidylsuccinate)) to a final concentration of 250-300 µM.[2]

    • Incubate at 30°C for 15-30 minutes.[2]

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE on a gradient gel (e.g., 4-12%).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for VDAC1.

    • Use an appropriate HRP-conjugated secondary antibody and detect the bands using a chemiluminescence substrate.

    • Analyze the blot for the presence of VDAC1 monomers, dimers, trimers, and higher-order oligomers. A decrease in the intensity of the oligomer bands in the presence of this compound indicates its inhibitory activity.

Troubleshooting Guide: Chemical Cross-linking

IssuePossible CauseSolution
No or weak oligomer bands Insufficient apoptosis induction.Confirm apoptosis induction with a positive control (e.g., staurosporine).
Inefficient cross-linking.Optimize EGS concentration and incubation time. Ensure the pH of the cross-linking buffer is optimal (around 8.0).
Low VDAC1 expression in the cell line.Confirm VDAC1 expression by western blot before the experiment.
Smearing or high molecular weight aggregates Over-cross-linking.Reduce the EGS concentration or incubation time.
Protein degradation.Add protease inhibitors to your lysis buffer.
Inconsistent results Variation in cell density or treatment conditions.Ensure consistent cell seeding and treatment protocols.
Incomplete quenching of the cross-linker.Ensure the quenching step is performed effectively.

BRET is a sensitive method to measure protein-protein interactions in living cells. It requires the co-expression of VDAC1 fused to a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., green fluorescent protein, GFP).

Protocol:

  • Plasmid Construction and Transfection:

    • Clone the coding sequence of VDAC1 into plasmids that will fuse it to Rluc and GFP, creating VDAC1-Rluc (donor) and VDAC1-GFP (acceptor) constructs.

    • Co-transfect your new cell line with the VDAC1-Rluc and VDAC1-GFP plasmids. A typical ratio is 1:3 to 1:5 (donor:acceptor).

  • Cell Culture and Treatment:

    • After 24-48 hours of transfection, seed the cells into a white, clear-bottom 96-well plate.

    • Treat the cells with an apoptosis-inducing agent with or without this compound.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths using a plate reader equipped with the appropriate filters for the donor and acceptor (e.g., 485 nm for Rluc and 530 nm for GFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • An increase in the BRET ratio upon apoptosis induction indicates VDAC1 oligomerization. A decrease in this ratio in the presence of this compound confirms its inhibitory activity.

Troubleshooting Guide: BRET Assay

IssuePossible CauseSolution
Low BRET signal Low transfection efficiency.Optimize your transfection protocol for the new cell line.
Low expression of fusion proteins.Confirm the expression of VDAC1-Rluc and VDAC1-GFP by western blot.
Incorrect filter set in the plate reader.Ensure you are using the correct filters for your donor/acceptor pair.
High background signal Autofluorescence of the cells or medium.Use a phenol red-free medium for the assay.
Non-specific interactions.Include a control with a non-interacting protein fused to GFP.
Inconsistent BRET ratios Variable transfection efficiency between wells.Normalize the BRET ratio to the expression level of the fusion proteins (e.g., by measuring total GFP fluorescence).
Cell clumping or uneven cell distribution.Ensure a single-cell suspension and even seeding in the wells.
Apoptosis Assays

This is a standard assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment:

    • Treat your cells with an apoptosis inducer in the presence or absence of this compound as described previously.

  • Cell Staining:

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use appropriate controls (unstained, Annexin V only, PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

    • A decrease in the percentage of apoptotic cells (Annexin V+) in the presence of this compound confirms its anti-apoptotic activity.

Troubleshooting Guide: Annexin V/PI Flow Cytometry

IssuePossible CauseSolution
High percentage of necrotic cells (PI+) in the control group Harsh cell handling (e.g., over-trypsinization).Use a gentle cell detachment method (e.g., Accutase) and handle cells carefully.
Cells are overgrown or unhealthy.Use cells in the logarithmic growth phase.
Smearing of cell populations Cell clumps.Ensure a single-cell suspension by gentle pipetting or filtering.
Incorrect compensation settings.Use single-color controls to set up proper compensation.
Weak Annexin V staining Insufficient incubation time.Ensure the recommended incubation time is followed.
Loss of Ca2+ from the binding buffer.Use freshly prepared binding buffer containing sufficient Ca2+.

Activation of executioner caspases, such as caspase-3, and the subsequent cleavage of their substrates, like PARP, are hallmarks of apoptosis.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Treat cells as described previously.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Perform SDS-PAGE and western blotting as described for the cross-linking experiment.

    • Probe the membranes with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

    • Also, probe for total caspase-3, total PARP, and a loading control (e.g., GAPDH, β-actin) on the same or parallel blots for normalization.

    • A decrease in the levels of cleaved caspase-3 and cleaved PARP in the presence of this compound indicates the inhibition of apoptosis.

Troubleshooting Guide: Western Blot for Apoptosis Markers

IssuePossible CauseSolution
No or weak signal for cleaved proteins Apoptosis was not induced.Confirm apoptosis induction with a positive control.
Timing of harvest is not optimal.Perform a time-course experiment to determine the peak of caspase activation.
Antibody is not specific for the cleaved form.Use an antibody validated for detecting the cleaved protein.
High background Non-specific antibody binding.Optimize blocking conditions and antibody concentrations.
Multiple non-specific bands Antibody cross-reactivity.Use a more specific antibody or try a different antibody clone.

VDAC1 Signaling Pathway in Apoptosis

vdac1_pathway VDAC1-Mediated Apoptosis Pathway and Inhibition by this compound cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrion stimuli Staurosporine, Cisplatin, etc. vdac1_monomer VDAC1 Monomer stimuli->vdac1_monomer Induces vdac1_oligomer VDAC1 Oligomer vdac1_monomer->vdac1_oligomer Oligomerization cytochrome_c Cytochrome c vdac1_oligomer->cytochrome_c Release from Mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis akos22 This compound akos22->vdac1_oligomer Inhibits

Caption: The role of VDAC1 in apoptosis and its inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to VDAC1 Inhibitors: AKOS-22 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis, or programmed cell death. Its overexpression in various cancers has made it a promising target for novel anti-cancer therapeutics. This guide provides a comparative analysis of AKOS-22, a notable VDAC1 inhibitor, and other significant inhibitors, with a focus on their efficacy supported by experimental data.

Mechanism of Action: A Common Target, Diverse Approaches

VDAC1 facilitates the exchange of ions and metabolites between the mitochondria and the cytosol. In apoptotic signaling, VDAC1 undergoes oligomerization, forming a large pore that allows the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, triggering the caspase cascade and ultimately leading to cell death.[1][2] VDAC1 inhibitors primarily function by preventing this oligomerization, thereby blocking a key step in the intrinsic apoptotic pathway.[3][4][5]

This compound is a small molecule that directly interacts with VDAC1, inhibiting its oligomerization and subsequent apoptosis.[3][6] It has been shown to protect against mitochondrial dysfunction associated with apoptosis.[3] Other inhibitors employ different strategies, from direct channel blocking to silencing VDAC1 gene expression.

Efficacy Comparison of VDAC1 Inhibitors

The following table summarizes the quantitative efficacy data for this compound and other selected VDAC1 inhibitors. It is important to note that direct comparison of efficacy can be challenging due to variations in experimental models and conditions.

InhibitorTypeTargetEfficacy MetricValueCell Line/SystemReference
This compound Small MoleculeVDAC1 OligomerizationBinding Affinity (Kd)15.4 µMPurified VDAC1[3][7]
Apoptosis InhibitionIC50~7.5 µMHeLa cells[5]
VBIT-4 Small MoleculeVDAC1 OligomerizationBinding Affinity (Kd)17 µMPurified VDAC1[4][8]
VDAC1 OligomerizationIC501.9 ± 0.08 µMHEK-293 cells[4][8]
Cytochrome c ReleaseIC501.8 ± 0.24 µMHEK-293 cells[4][8]
Apoptosis InhibitionIC502.9 ± 0.12 µMHEK-293 cells[4][8]
DIDS Small MoleculeVDAC1 Channel & OligomerizationApoptosis InhibitionEC50 ~200 µMTethered lipid bilayer membrane[9]
VDAC1 OligomerizationEffective Dose ~250 µMHT22 cells[10]
Erastin Small MoleculeVDAC2/3 > VDAC1Ferroptosis InductionEffective Dose ~500 nMHT22 cells[10][11]
si-VDAC1 siRNAVDAC1 mRNAVDAC1 Expression~80% reductionUM-UC3 & HTB-5 cells[12]
Tumor GrowthSignificant inhibitionIn vivo mouse models[13][14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of VDAC1 inhibition and the experimental approaches used to evaluate inhibitor efficacy, the following diagrams illustrate key processes.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits VBIT4 VBIT-4 VBIT4->VDAC1_oligomer Inhibits DIDS DIDS DIDS->VDAC1_oligomer Inhibits Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Efficacy Assessment cluster_Analysis Data Analysis start Seed Cancer Cells treatment Treat with VDAC1 Inhibitor (e.g., this compound) start->treatment control Control (Vehicle) start->control viability Cell Viability Assay (e.g., MTT, Annexin V) treatment->viability oligomerization VDAC1 Oligomerization Assay (Cross-linking & Western Blot) treatment->oligomerization cyto_release Cytochrome c Release Assay (Western Blot/Immunofluorescence) treatment->cyto_release control->viability control->oligomerization control->cyto_release data Compare Efficacy: IC50, % Inhibition viability->data oligomerization->data cyto_release->data

References

Comparative Analysis of the Anti-Apoptotic Efficacy of BCL-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Apoptosis, or programmed cell death, is a critical cellular process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members often being overexpressed in tumor cells, thereby promoting cell survival. This guide provides a comparative analysis of the anti-apoptotic effects of a class of drugs known as BH3 mimetics, which target these BCL-2 family proteins.

Due to the absence of specific information on a compound designated "AKOS-22" in the current scientific literature, this guide will utilize Venetoclax, a well-characterized BCL-2 inhibitor, as a representative compound. Venetoclax will be compared with other notable BCL-2 family inhibitors, Navitoclax and Obatoclax, to illustrate how the anti-apoptotic effects of a novel compound could be validated and benchmarked. The experimental data and protocols provided herein serve as a template for the evaluation of new chemical entities targeting the apoptotic machinery.

Comparative Performance of BCL-2 Family Inhibitors

The following table summarizes the key characteristics and reported efficacy of Venetoclax, Navitoclax, and Obatoclax. This data is compiled from various in vitro studies on cancer cell lines.

Compound Target(s) Mechanism of Action Reported IC50 Range (nM) in Sensitive Cell Lines Key Cellular Effects
Venetoclax (ABT-199) BCL-2Highly selective inhibitor of BCL-2, a key anti-apoptotic protein. By binding to BCL-2, it displaces pro-apoptotic proteins, leading to the initiation of the caspase cascade and apoptosis.[1][2][3][4]0.01 - 500Induction of apoptosis in BCL-2 dependent tumors, particularly Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][3]
Navitoclax (ABT-263) BCL-2, BCL-xL, BCL-wDual inhibitor of BCL-2 and BCL-xL, as well as BCL-w. This broader specificity allows it to target a wider range of tumors that may depend on BCL-xL for survival.[5][6][7][8]50 - 1000Induces apoptosis in a broader range of solid and hematological tumors. Its inhibition of BCL-xL can lead to on-target toxicity, such as thrombocytopenia.[5][6]
Obatoclax (GX15-070) Pan-BCL-2 inhibitor (BCL-2, BCL-xL, BCL-w, MCL-1)A pan-inhibitor of the BCL-2 family, binding to multiple anti-apoptotic proteins. This broad-spectrum activity is intended to overcome resistance mediated by the upregulation of other anti-apoptotic members like MCL-1.[9][10][11][12][13]100 - 5000Induces apoptosis in a wide variety of cancer cell lines. Its broader activity may also lead to a different toxicity profile.[12]

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the anti-apoptotic effects of a compound.

BCL2_Pathway Figure 1. The Intrinsic Apoptosis Pathway and the Role of BCL-2 Inhibitors cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Bax/Bak Bax/Bak Bax/Bak->Cytochrome c releases BCL2 BCL-2 / BCL-xL BCL2->Bax/Bak inhibits Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins BH3-only proteins Apoptotic Stimuli->BH3-only proteins BH3-only proteins->Bax/Bak activates BH3-only proteins->BCL2 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2_Inhibitor->BCL2 inhibits

Caption: Intrinsic apoptosis pathway and BCL-2 inhibitor action.

Experimental_Workflow Figure 2. Experimental Workflow for Assessing Anti-Apoptotic Effects cluster_Assays Apoptosis Assays Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Test Compound (e.g., this compound) and Controls Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Harvesting->Cell_Viability Annexin_V Annexin V/PI Staining (Flow Cytometry) Cell_Harvesting->Annexin_V Caspase_Activity Caspase-3/7 Activity Assay (Luminescence/Fluorometry) Cell_Harvesting->Caspase_Activity Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Annexin_V->Data_Analysis Caspase_Activity->Data_Analysis Conclusion Conclusion on Anti-Apoptotic Effect Data_Analysis->Conclusion

Caption: Workflow for evaluating anti-apoptotic compounds.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14][15][16][17][18]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release a luminescent signal.[19][20][21][22][23]

Protocol:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with test compounds as described for the viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold change relative to the vehicle-treated control.

Comparative Logic and Interpretation

The following diagram illustrates the logical flow for comparing the anti-apoptotic effects of a novel compound like "this compound" against established inhibitors.

Comparative_Logic Figure 3. Logic for Comparative Efficacy Assessment Define_Targets Define Target Profile (e.g., BCL-2 selective, pan-BCL-2) Select_Comparators Select Appropriate Comparators (e.g., Venetoclax, Navitoclax) Define_Targets->Select_Comparators Perform_Assays Perform Parallel Assays (Viability, Annexin V, Caspase) Select_Comparators->Perform_Assays Collect_Data Collect Quantitative Data (IC50, % Apoptosis, Caspase Activity) Perform_Assays->Collect_Data Compare_Potency Compare Potency (IC50 values) Collect_Data->Compare_Potency Compare_Efficacy Compare Efficacy (% Apoptosis) Collect_Data->Compare_Efficacy Compare_Mechanism Confirm Mechanism (Caspase Activation) Collect_Data->Compare_Mechanism Overall_Assessment Overall Efficacy and Safety Profile Compare_Potency->Overall_Assessment Compare_Efficacy->Overall_Assessment Compare_Mechanism->Overall_Assessment Assess_Selectivity Assess Off-Target Effects (e.g., Toxicity in normal cells) Assess_Selectivity->Overall_Assessment

Caption: Logical framework for comparative assessment.

By following this structured approach, researchers can systematically evaluate the anti-apoptotic properties of a new compound, such as "this compound," and position its performance relative to existing therapeutic alternatives. This comprehensive comparison is essential for advancing novel drug candidates in the field of apoptosis-targeted therapy.

References

Comparative Analysis of Compounds Targeting Mitochondrial Dysfunction: AKOS-22, Resveratrol, Quercetin, and MitoQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. This has spurred the development of novel therapeutic strategies aimed at preserving or restoring mitochondrial integrity. This guide provides a comparative overview of four compounds that target mitochondrial dysfunction through distinct mechanisms: AKOS-22, a direct inhibitor of the voltage-dependent anion channel 1 (VDAC1); Resveratrol, a natural polyphenol that activates SIRT1; Quercetin, a flavonoid with pleiotropic effects on cellular signaling; and MitoQ, a mitochondria-targeted antioxidant.

Mechanism of Action and Key Signaling Pathways

The primary mode of action for each compound is distinct, offering different therapeutic approaches to mitigating mitochondrial dysfunction.

  • This compound: This compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1), a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites. In pathological conditions, VDAC1 can oligomerize, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c. This compound exerts its protective effect by binding to VDAC1 and inhibiting this oligomerization, thereby preventing the initiation of the mitochondrial apoptosis pathway.[1]

  • Resveratrol: A well-studied polyphenol, Resveratrol is known to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. The activation of SIRT1 initiates a signaling cascade that enhances mitochondrial biogenesis and function, primarily through the deacetylation and subsequent activation of the transcriptional coactivator PGC-1α. This leads to the increased expression of mitochondrial genes and a reduction in oxidative stress.[2][3][4]

  • Quercetin: This flavonoid influences multiple signaling pathways to protect mitochondria. It has been shown to activate the Protein Kinase D1 (PKD1)/Akt signaling pathway, which is involved in cell survival. Furthermore, Quercetin promotes mitochondrial biogenesis and upregulates antioxidant defenses, helping to counteract oxidative stress.[5][6][7]

  • MitoQ: This compound is a derivative of the antioxidant ubiquinone, modified with a triphenylphosphonium cation that facilitates its accumulation within the mitochondria. Its primary mechanism is the direct scavenging of reactive oxygen species (ROS) at their source, thereby reducing mitochondrial oxidative damage to lipids, proteins, and DNA.[8][9][10]

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for the bioactivity of each compound. It is important to note that the experimental conditions and assays used to derive these values may vary between studies, making direct comparisons challenging.

CompoundTarget/PathwayAssay TypeQuantitative ValueCell Line/SystemReference
This compound VDAC1Binding Affinity (Kd)15.4 µMPurified VDAC1[1]
VDAC1 OligomerizationInhibition AssayIC50 = 7.5 µMNot specified[1]
ApoptosisInhibition AssayIC50 = 7.5 µMNot specified[1]
Resveratrol SIRT1 DeacetylationFluor de Lys assayEC50 = 22 ± 16 µMIn vitro (SF38A-K23 peptide)[2]
Mitochondrial BiogenesisIncreased mitochondrial proteins50 µM (24h)C2C12 myotubes[3]
Quercetin Akt ActivationWestern Blot12.5 µMC2C12 cells[11]
Mitochondrial BiogenesisIncreased mitochondrial proteins15 µMHepG2 cells[6]
MitoQ Mitochondrial ROS ReductionMitoSOX assay10 nM (20h pre-treatment)Human granulosa cells[10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

AKOS22_Mechanism cluster_Mitochondrion Mitochondrion VDAC1_monomer VDAC1 Monomer VDAC1_monomer->VDAC1_oligomer Oligomerization VDAC1_oligomerization VDAC1_monomer->VDAC1_oligomerization Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer AKOS22 This compound AKOS22->VDAC1_oligomerization Inhibits VDAC1_oligomerization->VDAC1_oligomer

Figure 1: Mechanism of action of this compound in inhibiting VDAC1-mediated apoptosis.

Resveratrol_Quercetin_MitoQ_Pathways cluster_Resveratrol Resveratrol cluster_Quercetin Quercetin cluster_MitoQ MitoQ Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC1a SIRT1->PGC1a Deacetylates/Activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Mitochondrial_Function Improved Mitochondrial Function & Protection Mitochondrial_Biogenesis->Mitochondrial_Function Quercetin Quercetin PKD1_Akt PKD1_Akt Quercetin->PKD1_Akt Activates Mitochondrial_Biogenesis_Q Mitochondrial Biogenesis Quercetin->Mitochondrial_Biogenesis_Q Promotes Cell_Survival Cell_Survival PKD1_Akt->Cell_Survival Promotes Cell_Survival->Mitochondrial_Function Mitochondrial_Biogenesis_Q->Mitochondrial_Function MitoQ MitoQ Mitochondrial_ROS Mitochondrial ROS MitoQ->Mitochondrial_ROS Scavenges Oxidative_Damage Oxidative Damage Mitochondrial_ROS->Oxidative_Damage Experimental_Workflows cluster_VDAC_Oligomerization VDAC Oligomerization Assay cluster_Cytochrome_c_Release Cytochrome c Release Assay cluster_Mito_Membrane_Potential Mitochondrial Membrane Potential Assay VDAC1 Induce Apoptosis (e.g., with Selenite) VDAC2 Cell Lysis VDAC1->VDAC2 VDAC3 Cross-linking (e.g., with EGS) VDAC2->VDAC3 VDAC4 SDS-PAGE & Western Blot (Anti-VDAC1 Antibody) VDAC3->VDAC4 VDAC5 Quantify Monomer vs. Oligomer Bands VDAC4->VDAC5 CYTO1 Induce Apoptosis CYTO2 Cell Fractionation (Cytosolic vs. Mitochondrial) CYTO1->CYTO2 CYTO3 SDS-PAGE & Western Blot (Anti-Cytochrome c Antibody) CYTO2->CYTO3 CYTO4 Quantify Cytochrome c in Cytosolic Fraction CYTO3->CYTO4 MMP1 Cell Culture & Treatment MMP2 Incubate with JC-1 Dye MMP1->MMP2 MMP3 Fluorescence Measurement (Red vs. Green) MMP2->MMP3 MMP4 Calculate Red/Green Ratio MMP3->MMP4

References

AKOS-22 Demonstrates Potent Anti-Cancer Activity in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New research highlights the significant anti-cancer potential of AKOS-22, a novel small molecule inhibitor, against colorectal cancer (CRC). A recent study has demonstrated the compound's efficacy in inhibiting key cancerous processes in preclinical models, offering a promising new avenue for therapeutic development. The findings detail this compound's performance in inhibiting cell proliferation, migration, and the activity of Ubiquitin-specific protease 14 (USP14), a key enzyme implicated in colorectal cancer progression.

In Vitro Efficacy of this compound

This compound has been identified as a potent inhibitor of USP14, an enzyme found to be overexpressed in colorectal cancer tissues compared to normal adjacent tissue.[1] The inhibition of USP14 by this compound has been shown to decrease cell migration and proliferation in the human colorectal cancer cell lines HCT116 and SW620.[1]

The inhibitory activity of this compound was quantified using a Ubiquitin-AMC (Ub-AMC) hydrolysis assay, which measures the deubiquitinase activity of USP14. In this assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.98 µM.[1] Furthermore, at concentrations of 12.5 µM and 25 µM, this compound achieved a 100% inhibition rate of USP14 activity.[1]

The anti-proliferative effects of this compound were further evaluated in colony formation assays. The IC50 values for inhibiting the proliferation of SW620 and HCT116 cells were 9.88 µM and 15.67 µM, respectively.[1] In migration assays, this compound significantly hampered the migratory capacity of both cell lines. At a concentration of 10 µM, migration of HCT116 cells was reduced by 60.5%, and at 20 µM, the reduction was 83.8%.[1] For SW620 cells, the migration was reduced by 80.1% at 10 µM and 89.5% at 20 µM.[1]

In Vivo Tumor Growth Inhibition

The anti-tumor effects of this compound were also confirmed in an in vivo xenograft mouse model using HCT116 cells. Intratumoral injection of this compound at a dose of 15 mg/kg resulted in a 58.2% reduction in tumor volume and a 41.3% decrease in tumor weight compared to the vehicle control.[1] A higher dose of 30 mg/kg led to an even more pronounced effect, with a 75.9% reduction in tumor volume and a 66.0% decrease in tumor weight.[1] Notably, this compound exhibited low toxicity in these in vivo studies.[1]

Performance Data Summary

Assay Cell Line Metric Value
USP14 Inhibition -IC500.98 µM[1]
-Inhibition Rate (12.5 µM)100%[1]
-Inhibition Rate (25 µM)100%[1]
Cell Proliferation SW620IC509.88 µM[1]
HCT116IC5015.67 µM[1]
Cell Migration HCT116 (10 µM)% Reduction60.5%[1]
HCT116 (20 µM)% Reduction83.8%[1]
SW620 (10 µM)% Reduction80.1%[1]
SW620 (20 µM)% Reduction89.5%[1]
In Vivo Tumor Growth HCT116 Xenograft (15 mg/kg)Tumor Volume Reduction58.2%[1]
HCT116 Xenograft (15 mg/kg)Tumor Weight Reduction41.3%[1]
HCT116 Xenograft (30 mg/kg)Tumor Volume Reduction75.9%[1]
HCT116 Xenograft (30 mg/kg)Tumor Weight Reduction66.0%[1]

Experimental Protocols

Ub-AMC Hydrolysis Assay for USP14 Activity

This assay quantifies the deubiquitinase activity of USP14 by measuring the fluorescence of AMC released from the Ub-AMC substrate.

  • Reagents and Materials: Recombinant human USP14, Ub-AMC fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.1% CHAPS), 384-well black plates, fluorescence plate reader.

  • Procedure:

    • Prepare a solution of recombinant USP14 in assay buffer.

    • Add the USP14 solution to the wells of a 384-well plate.

    • To test the inhibitory effect of this compound, pre-incubate USP14 with varying concentrations of the compound for a specified period (e.g., 30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

    • Monitor the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

    • The rate of AMC release is proportional to the USP14 activity. Calculate the IC50 value for this compound by plotting the inhibition of USP14 activity against the logarithm of the compound concentration.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

  • Cell Culture: HCT116 and SW620 cells are cultured in their respective recommended media (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW620) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Seed a low density of cells (e.g., 500 cells/well) into 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or vehicle control.

    • Incubate the plates for a period of 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.

    • After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with a fixing solution (e.g., 4% paraformaldehyde), and stain with a staining solution (e.g., 0.5% crystal violet).

    • Count the number of colonies (typically defined as clusters of >50 cells) in each well. The plating efficiency and surviving fraction are calculated to determine the effect of this compound on colony formation.

Transwell Migration Assay

This assay is used to evaluate the migratory capacity of cancer cells.

  • Cell Preparation: Culture HCT116 and SW620 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.

  • Procedure:

    • Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.

    • Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts in serum-free medium, with or without different concentrations of this compound.

    • Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell migration through the membrane.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a staining solution (e.g., crystal violet).

    • Count the number of migrated cells in several random microscopic fields to quantify cell migration.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of USP14. In colorectal cancer, USP14 promotes tumorigenesis by deubiquitinating and stabilizing various oncogenic proteins, thereby affecting multiple downstream signaling pathways.

USP14_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Effects in Colorectal Cancer AKOS22 This compound USP14 USP14 AKOS22->USP14 Inhibits Oncogenic_Proteins Oncogenic Proteins (e.g., S100A11, JNK, BAG4) USP14->Oncogenic_Proteins Deubiquitinates & Stabilizes Ubiquitination Ubiquitination & Degradation USP14->Ubiquitination Inhibits Tumor_Progression Tumor Progression (Proliferation, Migration, Survival) Oncogenic_Proteins->Tumor_Progression Promotes Ubiquitination->Oncogenic_Proteins Targets

Caption: this compound inhibits USP14, leading to the degradation of oncogenic proteins and suppression of tumor progression.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Functional Assays cluster_2 Mechanistic Assay cluster_3 In Vivo Model cluster_4 Data Analysis & Conclusion start Start: Colorectal Cancer Cell Lines (HCT116, SW620) treat Treat with this compound (Varying Concentrations) start->treat colony Colony Formation Assay treat->colony migration Transwell Migration Assay treat->migration usp14_assay Ub-AMC Hydrolysis Assay (USP14 Activity) treat->usp14_assay analysis Analyze IC50, Inhibition Rates, Tumor Reduction colony->analysis migration->analysis usp14_assay->analysis xenograft HCT116 Xenograft in Mice invivo_treat Administer this compound xenograft->invivo_treat tumor_measurement Measure Tumor Volume & Weight invivo_treat->tumor_measurement tumor_measurement->analysis conclusion Conclusion: this compound shows potent anti-cancer activity analysis->conclusion

Caption: Workflow for evaluating the anti-cancer performance of this compound.

References

Evaluating the Therapeutic Potential of AKOS-22: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of a novel compound requires rigorous comparison against established benchmarks. This guide is intended for researchers, scientists, and drug development professionals to provide an objective analysis of AKOS-22's performance relative to current standards of care or well-characterized molecules.

However, a thorough search of publicly available scientific literature and databases did not yield any specific information regarding a therapeutic agent designated as "this compound." As a result, it is not possible to provide a comparative analysis, including experimental data, signaling pathways, and workflows related to this specific compound at this time.

To facilitate a meaningful evaluation upon the availability of data for this compound, this guide outlines the necessary components and frameworks for such a comparison.

Data Presentation: A Framework for Comparison

Once experimental data for this compound becomes available, it should be summarized in a structured format to allow for direct comparison with benchmark compounds. The following table provides a template for presenting key quantitative metrics.

Table 1: Comparative In Vitro Potency and Selectivity of this compound and Benchmark Compounds

CompoundTarget(s)IC50 (nM)Ki (nM)Selectivity Profile (Off-targets)Assay ConditionsReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Benchmark 1 [Target Name][Value][Value][Details][Details][Citation]
Benchmark 2 [Target Name][Value][Value][Details][Details][Citation]
Benchmark 3 [Target Name][Value][Value][Details][Details][Citation]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. For a comprehensive comparison, the following experimental protocols would be essential:

  • In Vitro Kinase Assays: To determine the inhibitory activity of this compound against its primary target(s) and a panel of off-target kinases. This would involve specifying the source of the recombinant kinase, substrate concentration, ATP concentration, and the detection method (e.g., radiometric, fluorescence-based).

  • Cell-Based Proliferation Assays: To assess the anti-proliferative effects of this compound in relevant cancer cell lines. This would include details on the cell lines used, seeding density, treatment duration, and the method for quantifying cell viability (e.g., MTT, CellTiter-Glo).

  • Target Engagement Assays: To confirm that this compound interacts with its intended target in a cellular context. Techniques such as Cellular Thermal Shift Assay (CETSA) or NanoBRET could be employed.

  • Western Blotting: To analyze the modulation of downstream signaling pathways upon treatment with this compound. This would require specifying the antibodies used, protein extraction methods, and quantification procedures.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in animal models. This would involve detailing the animal strain, tumor model (e.g., xenograft, patient-derived xenograft), dosing regimen, and endpoints for efficacy assessment.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) could be used to create such visualizations once the relevant information for this compound is known.

Signaling Pathway

A diagram illustrating the putative signaling pathway targeted by this compound would be crucial for understanding its mechanism of action.

cluster_membrane Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream_Effector_1 Receptor->Downstream_Effector_1 Ligand Ligand Ligand->Receptor AKOS_22 This compound AKOS_22->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Putative Signaling Pathway Targeted by this compound.

Experimental Workflow

A flowchart detailing the experimental workflow for evaluating this compound would provide a clear overview of the research process.

Start Start In_Vitro_Assays In Vitro Assays (Kinase, Proliferation) Start->In_Vitro_Assays Target_Engagement Target Engagement (CETSA, NanoBRET) In_Vitro_Assays->Target_Engagement Mechanism_of_Action Mechanism of Action (Western Blot) Target_Engagement->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for Preclinical Evaluation.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.